N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXXRRIUUCZPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555390 | |
| Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116332-62-8 | |
| Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide CAS number
An In-Depth Technical Guide to N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
CAS Number: 116332-62-8
Abstract
This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate belonging to the class of Weinreb-Nahm amides. We will explore its fundamental physicochemical properties, detailed synthesis protocols, and its critical role in modern organic chemistry. The document elucidates the mechanistic underpinnings of its reactivity, particularly the controlled formation of ketones with organometallic reagents, a reaction that avoids the common pitfall of over-addition.[1][2] Applications in pharmaceutical and agrochemical development are discussed, highlighting the significance of the trifluoromethyl moiety.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Compound Identification and Properties
This compound is a specialized reagent valued for its predictable and clean reactivity. Its identity and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 116332-62-8 | [5] |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5] |
| Molecular Weight | 233.19 g/mol | [5] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Purity | Typically ≥98% (GC) | [5] |
| InChI Key | PAXXRRIUUCZPEU-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CON(C)C(=O)C1=CC=CC(C(F)(F)F)=C1 | [5] |
The Scientific Rationale: The Weinreb-Nahm Amide Advantage
The utility of this compound stems from its identity as a Weinreb-Nahm amide. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this class of amides provides a superior method for synthesizing ketones and aldehydes.[1][6]
The primary advantage is the prevention of over-addition, a frequent issue when using highly reactive organometallic reagents (like Grignard or organolithium compounds) with other acyl compounds such as esters or acid chlorides.[1][2] The reaction mechanism involves the formation of a stable tetrahedral intermediate. This stability is the key to the method's success and is achieved through chelation between the N-methoxy oxygen and the metal cation (e.g., MgX⁺ or Li⁺) of the organometallic reagent.[1][7] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. By the time the ketone is formed, the reactive organometallic species has been quenched, thus preventing a second nucleophilic attack that would otherwise lead to a tertiary alcohol.[1][8]
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
Synthesis Protocol
The preparation of this compound is typically achieved by coupling the corresponding acid chloride with N,O-dimethylhydroxylamine hydrochloride. This is a standard and reliable method for generating Weinreb amides from carboxylic acid derivatives.[6][8]
Objective: To synthesize this compound.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice bath. This is critical to control the exothermicity of the subsequent addition.
-
Base Addition: Slowly add pyridine or triethylamine (2.2 equivalents) to the stirred suspension. The base serves two purposes: to deprotonate the hydroxylamine hydrochloride salt, liberating the free amine, and to neutralize the HCl generated during the reaction.
-
Acid Chloride Addition: Add 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature remains below 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting acid chloride.
-
Workup - Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash is crucial for removing any unreacted acid chloride and the pyridinium or triethylammonium salt.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps.
Applications in Synthetic Chemistry
The primary application of this compound is as a precursor to 3-trifluoromethyl-substituted aryl ketones. The trifluoromethyl (CF₃) group is a crucial pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[4] Consequently, this reagent is valuable in medicinal chemistry and agrochemical research.[3][4][9]
Typical Reaction Workflow:
The synthesized Weinreb amide is reacted with an organometallic reagent to furnish the desired ketone.
Caption: General synthetic workflow using the target Weinreb amide.
This pathway allows for the efficient creation of complex molecules, making it a vital tool in both academic and industrial laboratories for developing new pharmaceuticals, particularly for neurological disorders, and advanced agrochemicals.[3][9]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
GHS Hazard Information:
-
Pictogram: GHS07 (Harmful/Irritant)[5]
-
Signal Word: Warning[5]
-
Hazard Statements: H302 (Harmful if swallowed).[5] May also cause skin and eye irritation based on data for similar benzamides.[10]
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[11]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed. Recommended storage at 2 - 8 °C for long-term stability.[3]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Weinreb (ketone synthesis) [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. Andrews University - Virtual tour [andrews.edu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide: A Versatile Weinreb Amide for Modern Synthesis
Introduction: The Strategic Advantage of the Trifluoromethyl Group and the Weinreb Amide Functionality
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, with its high electronegativity, metabolic stability, and ability to influence lipophilicity and binding interactions, is a privileged motif.[1][2] This guide focuses on N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a reagent that synergistically combines the benefits of the trifluoromethyl group with the robust and controlled reactivity of a Weinreb amide.
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are highly valued intermediates in organic synthesis.[3] Their utility stems from their ability to react with a wide range of organometallic reagents to produce ketones in a controlled manner, circumventing the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[4] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[4] This guide will provide a comprehensive overview of the properties, synthesis, and applications of this compound, offering researchers, scientists, and drug development professionals a practical resource for leveraging this powerful synthetic tool.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in the laboratory.
Core Properties
| Property | Value | Source |
| CAS Number | 116332-62-8 | [5] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |
| Molecular Weight | 233.19 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | ~1.27 g/cm³ (for the 4-CF₃ isomer) | [1] |
| Boiling Point | Not precisely determined for the 3-CF₃ isomer. The related 3,5-bis(trifluoromethyl) isomer has a boiling point of 295.9±40.0 °C at 760 mmHg. | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Inferred from general properties of similar compounds. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7] |
Spectroscopic Characterization
The structural integrity of this compound can be readily confirmed by standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methoxy and N-methyl groups. Unlike ortho-substituted analogs which may show broad humps at room temperature due to restricted rotation, the meta-substituted title compound is expected to display two sharp singlets for the N-CH₃ and O-CH₃ protons.[8] The aromatic region will show a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure with characteristic signals for the carbonyl carbon (amide), the trifluoromethyl carbon (a quartet due to C-F coupling), aromatic carbons, and the N-methyl and N-methoxy carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[9][10]
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound is typically achieved through the reaction of 3-(trifluoromethyl)benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This is a standard and efficient method for the preparation of Weinreb amides.[4]
Experimental Protocol: Synthesis from 3-(Trifluoromethyl)benzoyl Chloride
Objective: To synthesize this compound.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.
-
Basification: Cool the solution in an ice bath to 0 °C and add pyridine (2.2 equivalents) dropwise with stirring.
-
Acylation: To the cooled mixture, add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via an addition funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a colorless to pale yellow oil or solid.
Diagram of the Synthesis Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 116332-62-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]
- 9. Benzamide, N-ethyl-N-(3-methylphenyl)-3-trifluoromethyl- [webbook.nist.gov]
- 10. PubChemLite - N-methoxy-n-methyl-4-(trifluoromethyl)benzamide (C10H10F3NO2) [pubchemlite.lcsb.uni.lu]
- 11. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the Safe Handling of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
This document provides a comprehensive safety and handling guide for N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide (CAS: 116332-62-8), a fluorinated Weinreb amide commonly utilized as a versatile intermediate in complex organic synthesis, particularly within pharmaceutical and agrochemical research. Given its specific hazard profile, a robust understanding and implementation of safety protocols are paramount for all researchers, scientists, and drug development professionals who handle this compound. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing causal explanations for experimental choices and self-validating protocols to ensure the highest level of laboratory safety.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its safe use. This compound is a substituted aromatic amide whose reactivity and physical state dictate its handling requirements.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonym | N-METHOXY-N-METHYL-3-(TRIFLUOROMETHYL)BENZENECARBOXAMIDE | ChemicalBook[1] |
| CAS Number | 116332-62-8 | Fluorochem[2] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | Fluorochem[2] |
| Molecular Weight | 233.19 g/mol | Fluorochem[2] |
| Purity | Typically ≥98% | Fluorochem[2] |
| LogP | 2.30 | Fluorochem[2] |
Note on Physical Properties: Specific, experimentally determined physical properties such as density, boiling point, and flash point for the 3-(trifluoromethyl) isomer are not consistently available across safety data sheets. Data for related isomers, such as the 4-(trifluoromethyl) analog (Density: 1.27 g/cm³, Flash Point: 139 °C), suggest it is a dense, high-boiling liquid or low-melting solid.[3] The non-fluorinated parent compound, N-Methoxy-N-methylbenzamide, is a liquid with a density of 1.085 g/mL. Researchers must therefore treat the compound as a combustible solid or liquid with low volatility under standard conditions, but one that can form vapors at elevated temperatures.
Section 2: GHS Hazard Profile and Toxicological Implications
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. Understanding the specific GHS classifications for this compound is critical for appreciating the potential risks and designing appropriate safety measures.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[2] | Warning[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark)[2] | Warning[2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[2] | Warning[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[2] | Warning[2] |
Expert Analysis of Toxicological Risks:
-
H302 (Harmful if swallowed): This classification indicates that accidental ingestion of even relatively small quantities can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing rigorous personal hygiene, such as thorough hand washing after handling.[2][4]
-
H315 (Causes skin irritation): The compound can cause inflammation, redness, or discomfort upon contact with the skin.[2] This hazard necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent direct contact. Any contamination of clothing requires immediate removal.[5]
-
H319 (Causes serious eye irritation): This is a significant risk, as splashes can cause substantial, potentially painful, and lasting eye damage.[2] The use of chemical safety goggles is mandatory at all times when handling this substance. Standard safety glasses do not provide adequate protection against splashes.
-
H335 (May cause respiratory irritation): Inhalation of dust, aerosols, or vapors can irritate the respiratory tract, leading to coughing or shortness of breath.[2] This hazard dictates that all handling of the solid or its solutions must be performed within a certified chemical fume hood to prevent inhalation exposure.[6]
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized procedures is essential for mitigating the risks identified above.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted in a properly functioning chemical fume hood to manage respiratory exposure.[6]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6] Their proximity is crucial for a rapid response to accidental exposure.
Personal Protective Equipment (PPE): Essential Individual Protection
PPE serves as the barrier between the individual and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[2]
-
Skin Protection: A flame-retardant lab coat and full-length pants are required. Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact) at all times. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination.[2][5]
-
Respiratory Protection: Not typically required when work is performed within a fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/particulates must be used in accordance with a formal respiratory protection program.[6]
Experimental Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for the safe handling of this compound from storage to use.
-
Preparation:
-
Confirm the location and operational status of the nearest eyewash station and safety shower.
-
Don all required PPE: safety goggles, lab coat, and nitrile gloves.
-
Prepare the workspace within the chemical fume hood by laying down absorbent, plastic-backed paper.
-
-
Reagent Handling:
-
Transport the reagent container in a secondary, shatter-proof container from its storage location to the fume hood.
-
Before opening, gently tap the container to settle any fine powder that may have become airborne within the container.
-
Perform all weighing operations within the fume hood. Use spark-proof tools and an anti-static weighing boat to minimize the risk of static discharge and aerosolization.[1]
-
-
Reaction Setup:
-
Add the weighed compound to the reaction vessel slowly and carefully.
-
If making a solution, add the solvent to the solid in a controlled manner to avoid splashing.
-
Ensure the reaction apparatus is securely clamped and, if necessary, equipped with a gas bubbler or condenser to handle any off-gassing.
-
-
Post-Handling and Cleanup:
-
Tightly seal the reagent container before removing it from the fume hood for return to storage.
-
Decontaminate all equipment (spatulas, glassware) with an appropriate solvent. Collect this solvent rinse as hazardous waste.
-
Wipe down the work surface in the fume hood. Dispose of contaminated absorbent paper and gloves as solid hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: A workflow diagram illustrating the key stages of safely handling the reagent.
Section 4: Emergency Response Procedures
Immediate and correct action during an emergency can significantly reduce the severity of an injury.
First-Aid Measures for Exposure
The following table outlines the immediate first-aid steps based on the route of exposure.[2][5] Medical attention should always be sought following any significant exposure.
| Exposure Route | Immediate Action Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a POISON CENTER or physician.[2] |
| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing. If symptoms persist, seek medical attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][5] |
| Eye Contact | Immediately rinse cautiously with water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5] |
Fire-Fighting and Accidental Release
-
Fire-Fighting: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. Vapors may be heavier than air and could flash back. Firefighters must wear self-contained breathing apparatus (SCBA).
-
Accidental Release:
-
Small Spill: Ensure adequate ventilation and wear full PPE. Absorb liquid with an inert material (e.g., vermiculite, sand) or carefully sweep up solid. Place in a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the area. Prevent entry of unauthorized personnel. Contact your institution's environmental health and safety (EHS) department immediately.
-
Caption: A decision tree for responding to a personal exposure event.
Section 5: Storage and Disposal
Proper storage and disposal are the final, critical steps in the chemical's lifecycle, ensuring long-term safety and environmental protection.
Storage Conditions
-
Location: Store in a dry, cool, and well-ventilated place.[6]
-
Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[2]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[5]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[6]
Disposal Considerations
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Procedure: Do not dispose of it in drains or the general trash. All waste, including empty containers and contaminated materials, must be collected in properly labeled, sealed containers.[5]
-
Regulations: Disposal must be carried out in strict accordance with all applicable local, regional, and national environmental regulations. Consult your institution's EHS department for specific guidance.[5]
References
synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
This guide provides a comprehensive overview of the , a critical chemical intermediate in the fields of pharmaceutical and agrochemical development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core principles, strategic considerations, and detailed protocols for its preparation.
Strategic Importance and Compound Profile
This compound (CAS No. 133453-33-9) is a specialized derivative of a class of compounds known as Weinreb amides.[1][2] Its value lies in the unique combination of two key structural features: the Weinreb amide group and the meta-positioned trifluoromethyl (CF3) group on the aromatic ring.
-
The Trifluoromethyl Group: The CF3 group is a cornerstone of modern medicinal chemistry. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Incorporating this moiety is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
-
The Weinreb Amide: The N-methoxy-N-methylamide functionality is a uniquely stable acylating agent. When reacted with potent nucleophiles like organolithium or Grignard reagents, it forms a stable five-membered cyclic intermediate.[2] This chelated adduct is resistant to further nucleophilic attack until the acidic workup, which then liberates the desired ketone. This elegant mechanism reliably prevents the common problem of over-addition that plagues the synthesis of ketones from more reactive precursors like acyl chlorides or esters, thus leading to higher yields and cleaner reactions.[2]
Consequently, this compound serves as a pivotal building block for introducing the 3-(trifluoromethyl)benzoyl moiety, enabling the synthesis of a wide array of complex trifluoromethylated ketones, which are precursors to various active pharmaceutical ingredients (APIs) and agrochemicals.[3][5]
Core Synthetic Strategy: The Weinreb Amidation
The most direct and reliable method for synthesizing this compound is through the nucleophilic acyl substitution of a 3-(trifluoromethyl)benzoyl derivative with N,O-dimethylhydroxylamine or its hydrochloride salt. Two primary starting materials can be employed for this transformation:
-
3-(Trifluoromethyl)benzoyl chloride: This is the more reactive starting material, allowing for a direct and often high-yielding reaction with N,O-dimethylhydroxylamine. The primary consideration is its moisture sensitivity and corrosive nature.[3][6][7]
-
3-(Trifluoromethyl)benzoic acid: This is a more stable and often less expensive precursor. Its conversion to the Weinreb amide requires the use of a coupling agent to activate the carboxylic acid, or a two-step process involving conversion to the acyl chloride in situ.
This guide will focus on the more direct and commonly employed method starting from the acyl chloride.
Reaction Mechanism
The reaction proceeds via a classic nucleophilic acyl substitution pathway. The nitrogen atom of N,O-dimethylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. A proton transfer and subsequent elimination of the chloride leaving group yield the final amide product.
Caption: Mechanism of Weinreb Amide Formation.
Detailed Experimental Protocol
This protocol describes the from 3-(trifluoromethyl)benzoyl chloride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Molar Eq. |
| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | 208.57 | 10.43 g (50.0 mmol) | 1.0 |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | 5.36 g (55.0 mmol) | 1.1 |
| Pyridine | 110-86-1 | 79.10 | 8.7 mL (100.0 mmol) | 2.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | - | 100 mL | - |
| Brine (Saturated NaCl Solution) | 7647-14-5 | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~10 g | - |
Step-by-Step Procedure
Causality and Field Insights: The following steps are designed for robustness and high yield. Each choice of reagent and condition is deliberate.
-
Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55.0 mmol) in anhydrous dichloromethane (150 mL).
-
Expertise & Experience: Using the hydrochloride salt is common as it is more stable and less hygroscopic than the free base. Anhydrous conditions are critical to prevent hydrolysis of the starting acyl chloride.
-
-
Basification and Cooling: Cool the suspension to 0 °C using an ice-water bath. Slowly add pyridine (8.7 mL, 100.0 mmol) to the flask. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clear solution as the pyridine neutralizes the HCl salt to form the free base of N,O-dimethylhydroxylamine and soluble pyridinium hydrochloride.
-
Trustworthiness: Pre-cooling prevents exothermic reactions from raising the temperature, which could lead to side reactions. Using a slight excess of pyridine ensures complete neutralization and scavenges the HCl generated during the subsequent acylation.
-
-
Acylation: Dissolve 3-(trifluoromethyl)benzoyl chloride (10.43 g, 50.0 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0 °C.
-
Expertise & Experience: A slow, dropwise addition is crucial to control the exotherm of the reaction and minimize the formation of impurities.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.
-
Aqueous Work-up: Upon completion, cool the mixture again to 0 °C and slowly quench the reaction by adding 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Trustworthiness: The acidic wash serves to remove excess pyridine and any remaining N,O-dimethylhydroxylamine.
-
-
Phase Separation and Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Expertise & Experience: Each wash removes specific impurities, ensuring a cleaner crude product and simplifying the final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a light-yellow oil, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final this compound as a pure compound.
Overall Experimental Workflow
The entire process from setup to purification can be visualized as a logical sequence of laboratory operations.
Caption: Step-by-step laboratory workflow.
Safety and Handling
-
3-(Trifluoromethyl)benzoyl chloride: This reagent is corrosive and reacts with moisture. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
The via the acylation of N,O-dimethylhydroxylamine with 3-(trifluoromethyl)benzoyl chloride is a robust and efficient method. The resulting Weinreb amide is a highly valuable and versatile intermediate for the synthesis of complex molecules in drug discovery and agrochemical research.[5][8] Understanding the causality behind each step—from the choice of base to the specific work-up procedure—is key to achieving high yields and purity, ensuring the reliability of this pivotal synthetic transformation.
References
- 1. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. 3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Andrews University - Virtual tour [andrews.edu]
An In-Depth Technical Guide to the Solubility of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Critical Role of Solubility
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a Weinreb amide derivative, is a versatile intermediate in medicinal chemistry and process development.[1] Its utility in forming carbon-carbon bonds with high selectivity makes it a valuable building block for complex molecular architectures. However, the success of synthetic transformations and the ultimate bioavailability of any resulting pharmaceutical agent are intrinsically linked to its solubility characteristics. Understanding and quantifying the solubility of this compound in various solvent systems is paramount for efficient reaction design, purification, formulation, and ensuring predictable pharmacokinetic profiles. This guide provides a foundational understanding of its solubility behavior and the experimental means to quantify it.
Deconstructing the Molecular Architecture: Predicting Solubility Behavior
The solubility of this compound is dictated by the interplay of its constituent functional groups, as visualized in the molecular structure below. The principle of "like dissolves like" serves as a primary guide to predicting its behavior in different solvent environments.[2]
Caption: Molecular structure of this compound highlighting key functional groups influencing its solubility.
-
The Benzene Ring: This aromatic core is inherently nonpolar and lipophilic, favoring solubility in nonpolar organic solvents such as toluene and hexane.
-
The Trifluoromethyl (CF3) Group: This electron-withdrawing group significantly increases the lipophilicity of the molecule.[1] Its presence is known to enhance metabolic stability and membrane permeability in drug candidates.
-
The N-Methoxy-N-methylamide (Weinreb Amide) Group: This functional group introduces polarity to the molecule. The carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors, promoting solubility in polar solvents. However, the N,N-disubstitution prevents hydrogen bond donation, which can slightly reduce solubility in highly protic solvents compared to primary or secondary amides.[2]
Based on this structural analysis, a qualitative prediction of solubility in common laboratory solvents can be made.
Quantitative Solubility Profile: An Estimated Overview
While precise experimental data for this compound is not extensively published, an estimated solubility profile can be constructed based on the behavior of structurally similar benzamides and the known physicochemical effects of its functional groups.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | The polarity of the Weinreb amide group will interact favorably with these solvents. The overall lipophilicity of the molecule further enhances solubility. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can accept hydrogen bonds from the solvent. Solubility may be slightly lower than in polar aprotic solvents due to the lack of hydrogen bond donating capability from the amide nitrogen. |
| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar benzene ring and trifluoromethyl group will promote some solubility, but the polar amide will limit miscibility. Solubility is expected to be higher in toluene than in hexane due to potential π-π stacking interactions. |
| Aqueous | Water | Very Low | The dominant lipophilic character of the trifluoromethylated benzene ring will result in poor aqueous solubility at neutral pH. |
The Influence of pH on Aqueous Solubility
For applications in drug development and biological assays, understanding the aqueous solubility as a function of pH is critical. This compound itself is a neutral molecule and is not expected to ionize significantly in the physiological pH range. Therefore, its aqueous solubility is anticipated to be largely independent of pH.[3] Unlike acidic or basic compounds, altering the pH of the solution is not expected to dramatically increase its solubility.[4] For sparingly soluble neutral compounds, strategies such as the use of co-solvents (e.g., DMSO, ethanol) are often employed to increase their concentration in aqueous media.[5]
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its accuracy and reliability.[6]
The Shake-Flask Method: A Step-by-Step Guide
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of any suspended solid particles, the aliquot should be filtered through a syringe filter or centrifuged at high speed.[7]
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A pre-established calibration curve of the compound is necessary for accurate quantification.
-
Data Analysis and Reporting: Calculate the original concentration of the compound in the saturated solution, taking into account the dilution factor. The solubility is typically reported in units of mg/mL or mol/L. It is crucial to specify the solvent and the temperature at which the measurement was made.
System Self-Validation and Controls
-
Purity of Compound and Solvents: The use of highly pure compound and analytical grade solvents is critical to avoid erroneous results.[6]
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.[6]
-
Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.
Conclusion: From Data to Application
The solubility of this compound is a multifaceted property governed by its distinct structural features. While theoretical predictions provide a valuable starting point, precise, empirically determined solubility data is indispensable for its effective application in research and development. The methodologies and principles outlined in this guide equip the scientist with the necessary tools to both understand and quantify this critical parameter, thereby facilitating more efficient and predictable outcomes in the laboratory and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Reactivity of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide in Modern Synthesis
This compound, a prominent member of the Weinreb amide family, has emerged as a important intermediate in contemporary organic synthesis. Its value lies in the predictable and controlled manner in which it delivers the 3-(trifluoromethyl)benzoyl moiety, a common structural motif in pharmacologically active compounds and advanced agrochemicals.[1][2] The presence of the trifluoromethyl group at the meta position of the benzoyl ring significantly influences the molecule's electronic properties, often enhancing the metabolic stability, lipophilicity, and binding affinity of the final products.[3] This guide provides an in-depth exploration of the synthesis and reactivity of this compound, offering field-proven insights and detailed protocols for its effective utilization.
The core of this Weinreb amide's utility is its ability to react with a wide array of nucleophiles, particularly organometallic reagents and hydrides, to yield ketones and aldehydes, respectively, without the common issue of over-addition.[4] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate, a defining characteristic of the Weinreb amide functional group.[4]
Synthesis of this compound: A Reliable and Scalable Protocol
The preparation of this compound is typically achieved through the reaction of 3-(trifluoromethyl)benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is robust, high-yielding, and amenable to scale-up.
Key Starting Materials:
-
3-(Trifluoromethyl)benzoyl chloride: A commercially available or readily synthesized acyl chloride. It serves as a potent electrophile for the amidation reaction.[5]
-
N,O-Dimethylhydroxylamine hydrochloride: A stable salt of N,O-dimethylhydroxylamine, which, upon neutralization, acts as the nucleophile in the formation of the Weinreb amide.[6]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3-(trifluoromethyl)benzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine (2.1 equivalents) to the stirred suspension.
-
In a separate flask, dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of 3-(trifluoromethyl)benzoyl chloride dropwise to the cold suspension of N,O-dimethylhydroxylamine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Expected Yield: 85-95%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target Weinreb amide.
Reactivity Profile: A Gateway to Diverse Ketones and Aldehydes
The synthetic utility of this compound is most prominently demonstrated in its reactions with organometallic reagents and hydride reducing agents.
Reaction with Organometallic Reagents: The Weinreb Ketone Synthesis
The reaction of this compound with Grignard reagents or organolithium compounds provides a highly efficient and selective route to 3-(trifluoromethyl)phenyl ketones.[4] The key to this selectivity is the formation of a stable five-membered chelated tetrahedral intermediate. This intermediate prevents the addition of a second equivalent of the organometallic reagent, which is a common side reaction with other acylating agents like esters or acid chlorides.[4]
Caption: Mechanism of the Weinreb ketone synthesis.
Objective: To synthesize a 3-(trifluoromethyl)phenyl ketone from this compound and a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) in a suitable solvent (THF or diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (for quench)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography or distillation.
| Entry | Organometallic Reagent | Product | Typical Yield (%) |
| 1 | Phenylmagnesium bromide | 3-(Trifluoromethyl)benzophenone | >90 |
| 2 | Methylmagnesium bromide | 1-(3-(Trifluoromethyl)phenyl)ethan-1-one | >90 |
| 3 | Ethylmagnesium bromide | 1-(3-(Trifluoromethyl)phenyl)propan-1-one | >85 |
| 4 | Vinyllithium | 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-one | >80 |
Note: Yields are representative for Weinreb amides and may vary depending on the specific substrate and reaction conditions.
Reduction with Hydride Reagents: Controlled Synthesis of Aldehydes
The reduction of this compound with hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H) provides a direct route to 3-(trifluoromethyl)benzaldehyde.[4] Similar to the reaction with organometallics, the reaction proceeds through a stable chelated intermediate that, upon aqueous workup, hydrolyzes to the aldehyde. Critically, maintaining a low reaction temperature (typically -78 °C) is essential to prevent over-reduction to the corresponding alcohol.[7]
Objective: To synthesize 3-(trifluoromethyl)benzaldehyde by the reduction of this compound with DIBAL-H.
Materials:
-
This compound
-
Diisobutylaluminium Hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
-
Anhydrous Diethyl ether or Toluene
-
Methanol (for quench)
-
Saturated aqueous Rochelle's salt solution (sodium potassium tartrate)
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the very slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the aldehyde can be volatile).
-
The crude 3-(trifluoromethyl)benzaldehyde can often be used without further purification or can be purified by distillation or column chromatography.
Caption: Step-by-step workflow for the reduction of the Weinreb amide.
Conclusion: A Versatile and Reliable Synthetic Tool
This compound stands as a testament to the power and elegance of the Weinreb amide chemistry. Its ability to cleanly and efficiently deliver the 3-(trifluoromethyl)benzoyl group to a variety of nucleophiles makes it an invaluable tool for chemists in both academic and industrial settings. The predictable reactivity, coupled with the straightforward synthesis of the amide itself, ensures its continued application in the development of novel pharmaceuticals, agrochemicals, and functional materials. By understanding the underlying principles of its reactivity and adhering to optimized protocols, researchers can confidently employ this versatile reagent to achieve their synthetic goals.
References
- 1. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
An In-depth Technical Guide to N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a versatile Weinreb amide derivative of significant interest in modern organic synthesis. The strategic placement of a trifluoromethyl group on the benzoyl moiety imparts unique electronic properties, rendering it a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document will delve into the fundamental properties, synthesis, analytical characterization, and applications of this compound, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Strategic Importance of Fluorinated Weinreb Amides
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (CF3), in particular, is a bioisostere for several functional groups and can significantly modulate the physicochemical properties of a parent compound. When this moiety is combined with the unique reactivity of a Weinreb amide (N-methoxy-N-methylamide), the resulting reagent, this compound, becomes a powerful tool for the controlled introduction of a trifluoromethylated benzoyl group.
The core utility of Weinreb amides lies in their reaction with organometallic reagents to furnish ketones in high yields, arresting the reaction at the ketone stage and preventing the formation of tertiary alcohol byproducts that are common with other acylating agents like esters or acid chlorides. This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. This guide will explore the nuances of this compound, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.
Physicochemical Properties and Molecular Data
A thorough understanding of the fundamental properties of a reagent is paramount for its effective application in synthesis and for its accurate characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |
| Molecular Weight | 233.19 g/mol | [1] |
| CAS Number | 116332-62-8 | [1] |
| Appearance | Expected to be a colorless to light yellow oil or low-melting solid | General observation for similar compounds |
| Purity | Typically ≥95-98% | [2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from structure |
| Storage | Store in a cool, dry place, protected from moisture | [3] |
Molecular Structure:
References
Trifluoromethylated Weinreb Amides: A Technical Guide to a Versatile Synthetic Platform
Abstract
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, imparting profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Among the array of synthetic tools available, trifluoromethylated Weinreb amides, particularly N-methoxy-N-methyl-2,2,2-trifluoroacetamide, have emerged as exceptionally stable and versatile intermediates. This guide provides an in-depth examination of the synthesis and application of these powerful building blocks, focusing on their utility in creating trifluoromethyl ketones and other valuable fluorinated molecules. We will explore the mechanistic underpinnings of their unique stability, provide detailed experimental protocols, and present a logical framework for their strategic deployment in complex synthetic campaigns.
Introduction: The Strategic Value of the Trifluoromethyl Group and the Weinreb Amide
The trifluoromethyl group is a bioisostere for various functionalities and is often introduced to enhance the pharmacological profile of a lead compound.[1][2] Its strong electron-withdrawing nature and steric bulk can dramatically alter a molecule's properties.[1] However, the direct and controlled introduction of a CF₃ group can be challenging.
The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a widely used functional group in organic synthesis, celebrated for its ability to react cleanly with organometallic reagents to produce ketones without the common side-reaction of over-addition to form tertiary alcohols.[3] This reliability stems from the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3][4]
The combination of these two entities—the trifluoromethyl group and the Weinreb amide—creates a powerful synthon: the trifluoromethylated Weinreb amide. This reagent acts as a stable, reliable acylating agent for the transfer of the trifluoroacetyl group, providing a robust entry point to a wide variety of trifluoromethylated compounds.
Synthesis of the Core Building Block: N-Methoxy-N-methyl-2,2,2-trifluoroacetamide
The primary trifluoromethylated Weinreb amide, N-methoxy-N-methyl-2,2,2-trifluoroacetamide, is commercially available.[5][6][7] However, for large-scale applications or the synthesis of substituted analogs, several reliable synthetic methods exist. The most common approach involves the acylation of N,O-dimethylhydroxylamine hydrochloride.
This can be achieved using various trifluoroacetylating agents, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a base. The use of coupling reagents, like those employed in peptide synthesis, can also facilitate the formation of the amide from trifluoroacetic acid itself.[3]
Core Application: Synthesis of Trifluoromethyl Ketones (TFMKs)
The premier application of trifluoromethylated Weinreb amides is the synthesis of trifluoromethyl ketones (TFMKs). These motifs are valuable precursors for enzyme inhibitors, pharmaceuticals, and agrochemicals. The reaction proceeds via the addition of a carbon nucleophile, typically a Grignard or organolithium reagent, to the amide carbonyl.
The Underlying Mechanism: Why It Works
The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic addition. The methoxy group's oxygen atom chelates the metal cation (e.g., Mg²⁺ from a Grignard reagent), forming a stable five-membered ring.[3][4] This chelated intermediate is stable at low temperatures and does not collapse to release the ketone until acidic workup. This prevents the newly formed, highly electrophilic ketone from reacting with a second equivalent of the organometallic reagent, which is a common problem with other acylating agents like esters or acid chlorides.[3]
References
- 1. jelsciences.com [jelsciences.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. N-Methoxy-N-methyl-2,2,2-trifluoroacetamide 98 104863-67-4 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | 104863-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Strategic Role of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Versatile Synthetic Tool
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Fluorinated compounds, in particular, have garnered significant attention for their ability to modulate these properties. Within this class of reagents, N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a specialized Weinreb amide, has emerged as a key building block in medicinal chemistry. Its strategic importance lies in its capacity to serve as a reliable precursor for the synthesis of trifluoromethylated ketones, moieties that are increasingly incorporated into bioactive molecules to improve metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Attributes and Physicochemical Properties
This compound belongs to the class of N,O-disubstituted hydroxylamines known as Weinreb-Nahm amides.[3] The presence of the trifluoromethyl (CF3) group at the meta-position of the benzoyl ring is a defining feature, profoundly influencing the molecule's reactivity and the properties of its downstream products.
| Property | Value | Reference |
| Molecular Formula | C10H10F3NO2 | [4] |
| Molecular Weight | 233.19 g/mol | [4] |
| CAS Number | 116332-62-8 | |
| Appearance | Colorless to light yellow clear liquid | |
| Key Structural Features | Weinreb amide, 3-(trifluoromethyl)benzoyl |
The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[2] Furthermore, the incorporation of a CF3 group into a drug candidate can significantly enhance its metabolic stability by blocking sites susceptible to oxidative metabolism.[5]
Synthesis of this compound: A Reliable Protocol
The preparation of this compound is typically achieved through the reaction of 3-(trifluoromethyl)benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is a standard and efficient way to produce Weinreb amides.[3][6]
Experimental Protocol: Synthesis from Acid Chloride
Objective: To synthesize this compound from 3-(trifluoromethyl)benzoyl chloride.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride[7]
-
Pyridine or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and dissolve or suspend it in dichloromethane (0.5 M).
-
Add 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add pyridine (2.1 equivalents) dropwise to the stirring mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent in vacuo to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography on silica gel.
Caption: Synthesis of the target Weinreb amide.
The Weinreb-Nahm Ketone Synthesis: Mechanism and Application
The primary utility of this compound in medicinal chemistry is its role in the Weinreb-Nahm ketone synthesis. This reaction allows for the formation of a carbon-carbon bond by reacting the Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium reagents) to produce a ketone.[3] A key advantage of this method is the prevention of over-addition, a common side reaction when using more reactive acylating agents like acid chlorides or esters.[1]
Mechanism of Action
The remarkable selectivity of the Weinreb-Nahm reaction is attributed to the formation of a stable tetrahedral intermediate. The N-methoxy group chelates the metal ion (e.g., Mg2+ or Li+), stabilizing the intermediate and preventing its collapse to a ketone until acidic workup. This chelated intermediate is unreactive towards further nucleophilic attack.[1][3]
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
Case Study: Synthesis of Trifluoromethyl Ketones
A significant application of this compound is in the synthesis of trifluoromethyl ketones (TFMKs), which are valuable intermediates in the development of pharmaceuticals. A novel and efficient method for this transformation involves the use of the Ruppert-Prakash reagent (TMS-CF3).[8][9]
Experimental Protocol: Synthesis of a Trifluoromethyl Ketone
Objective: To synthesize a 3-(trifluoromethyl)phenyl trifluoromethyl ketone using the Ruppert-Prakash reagent.
Materials:
-
This compound
-
Trifluoromethyl)trimethylsilane (TMS-CF3, Ruppert-Prakash reagent)
-
Tetrabutylammonium fluoride (TBAF) or another suitable fluoride source
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add (Trifluoromethyl)trimethylsilane (1.5 equivalents).
-
Slowly add a solution of TBAF (0.1 equivalents) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting trifluoromethyl ketone by column chromatography.
Caption: Synthesis of a trifluoromethyl ketone.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 3-(trifluoromethyl)benzoyl moiety is a privileged scaffold in the design of various therapeutic agents, particularly kinase inhibitors. The introduction of this group can enhance binding affinity and improve the overall pharmacological profile of the molecule. While direct examples of this compound in the synthesis of specific, named kinase inhibitors in late-stage clinical trials are not readily found in the public literature, its utility as a precursor to the necessary ketone intermediates is evident from the numerous patents and research articles describing the synthesis of 3-substituted benzamide derivatives as potent kinase inhibitors. For instance, in the development of Bcr-Abl tyrosine kinase inhibitors for chronic myeloid leukemia, 3-trifluoromethylated benzamide derivatives have been identified as highly potent compounds.[1]
Conclusion and Future Outlook
This compound has solidified its position as a valuable and versatile reagent in the medicinal chemist's toolbox. Its ability to cleanly and efficiently give rise to 3-(trifluoromethyl)phenyl ketones via the Weinreb-Nahm synthesis provides a reliable pathway to a class of compounds with significant therapeutic potential. The trifluoromethyl group's positive impact on metabolic stability and lipophilicity ensures that this building block will continue to be of great interest in the design and synthesis of next-generation pharmaceuticals. As the demand for more sophisticated and effective drugs grows, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 3. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. jelsciences.com [jelsciences.com]
- 6. rsc.org [rsc.org]
- 7. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 8. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A Weinreb amide approach to the synthesis of trifluoromethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-(Trifluoromethyl)phenyl Ketones via Organolithium Addition to N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Introduction: The Strategic Importance of Weinreb Amides in Ketone Synthesis
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] However, the direct acylation of highly reactive organometallic reagents, such as organolithium compounds, with conventional acylating agents like acid chlorides or esters is often plagued by a critical side reaction: over-addition.[2] This leads to the formation of tertiary alcohols as byproducts, complicating purification and reducing the yield of the desired ketone.
The development of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981, provided an elegant solution to this long-standing challenge.[2] The unique structural feature of the Weinreb amide is its ability to react with organolithium or Grignard reagents to form a stable, five-membered chelated tetrahedral intermediate.[1][3][4] This intermediate is resistant to collapse and further nucleophilic attack until acidic workup, thus cleanly affording the desired ketone.[1][4][5]
This application note provides a detailed protocol and scientific rationale for the addition of organolithium reagents to N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide. The trifluoromethyl group is a prevalent motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7] Therefore, the synthesis of trifluoromethyl ketones via the Weinreb amide strategy is a highly valuable tool for researchers in drug development.[8][9]
Reaction Mechanism: Chelation-Controlled Acylation
The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack of the organolithium reagent on the amide carbonyl. The N-methoxy group plays a crucial role in chelating the lithium cation, forming a stable five-membered ring that prevents the expulsion of the methoxide group and subsequent over-addition of the organolithium reagent. This stable intermediate persists in the reaction mixture until it is deliberately hydrolyzed during aqueous workup to yield the final ketone product.
Below is a diagram illustrating the reaction pathway:
Caption: Reaction mechanism of organolithium addition to a Weinreb amide.
Experimental Protocol
This protocol details the synthesis of 1-(3-(trifluoromethyl)phenyl)pentan-1-one using n-butyllithium as a representative organolithium reagent. The principles can be adapted for other organolithium reagents.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)[10]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask, oven-dried[11]
-
Magnetic stirrer and stir bar
-
Septa
-
Inert gas (argon or nitrogen) supply with a manifold or balloon[11]
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a gas inlet connected to an inert gas line.
-
Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Allow to cool to room temperature under a positive pressure of inert gas.[11][13]
-
Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution) in the reaction flask.
-
-
Reaction Cooldown:
-
Addition of Organolithium Reagent:
-
While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes.
-
Rationale: A slight excess of the organolithium reagent ensures complete consumption of the starting amide. Slow addition is critical to control the exotherm of the reaction and prevent localized warming.
-
Rinse the syringe with a small amount of anhydrous THF and add it to the reaction mixture to ensure complete transfer of the reagent.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture in saturated NH₄Cl solution, extracting with ethyl acetate, and spotting on a TLC plate.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Rationale: Quenching at low temperature safely neutralizes the excess organolithium reagent and initiates the hydrolysis of the tetrahedral intermediate. Saturated NH₄Cl is a mild proton source that avoids harsh acidic conditions which could affect other functional groups.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add water to dissolve any salts and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-(trifluoromethyl)phenyl)pentan-1-one.
-
Summary of Key Reaction Parameters:
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Minimizes side reactions, including reaction of n-BuLi with THF solvent and potential decomposition of the intermediate.[14] |
| Solvent | Anhydrous THF | Good solvent for the reactants and intermediates; must be anhydrous to prevent quenching of the organolithium reagent.[15] |
| Stoichiometry | 1.1 eq of Organolithium | Ensures complete consumption of the Weinreb amide. |
| Addition Rate | Slow, dropwise | Controls the exothermic reaction and prevents localized temperature increases. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench to hydrolyze the intermediate and neutralize excess organolithium reagent safely. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are pyrophoric and react with air and moisture.[11][16] |
Safety and Handling of Organolithium Reagents
Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[10][16] They are also corrosive.[11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[13][16][17] Use nitrile gloves under neoprene or other appropriate chemical-resistant gloves.[17]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (argon or nitrogen) in a fume hood.[11][12]
-
Syringe Techniques: Use oven-dried syringes and needles for transferring organolithium solutions.[11][12] It is recommended to use a syringe with a volume at least twice that of the reagent being transferred.[12]
-
Working Alone: Never work with pyrophoric reagents when alone in the laboratory.[12][13][16]
-
Fire Safety: Keep a Class B or Class D fire extinguisher readily accessible. Do not use water or carbon dioxide extinguishers on organolithium fires.[13][16]
-
Quenching and Disposal: Excess organolithium reagents and contaminated materials must be quenched carefully. A common method is slow addition to a cooled, stirred solution of isopropanol in an inert solvent like hexanes. All waste must be disposed of as hazardous waste.[17]
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Inactive organolithium reagent. The concentration of organolithium solutions can decrease over time.
-
Solution: Titrate the organolithium solution before use to determine its exact molarity.
-
Cause: Insufficiently dried glassware or solvent.
-
Solution: Ensure all glassware is rigorously dried and use a high-quality anhydrous solvent.
-
-
Formation of Byproducts (e.g., alcohol):
-
Cause: Reaction temperature was too high, leading to the collapse of the tetrahedral intermediate before workup.
-
Solution: Maintain the reaction temperature strictly at or below -78 °C.
-
-
No Reaction:
-
Cause: The organolithium reagent was quenched before it could react with the amide.
-
Solution: Double-check for any sources of moisture or air in the reaction setup.
-
Conclusion
The addition of organolithium reagents to this compound is a robust and highly reliable method for the synthesis of valuable 3-(trifluoromethyl)phenyl ketones. The stability of the chelated tetrahedral intermediate is the cornerstone of this methodology, preventing over-addition and ensuring high yields of the desired product. By adhering to strict anhydrous and low-temperature conditions, and following rigorous safety protocols for handling pyrophoric reagents, researchers can effectively utilize this protocol for the synthesis of key intermediates in pharmaceutical and materials science research.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb_ketone_synthesis [chemeurope.com]
- 6. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 7. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. jk-sci.com [jk-sci.com]
- 17. ehs.ucr.edu [ehs.ucr.edu]
Application Note & Protocols: N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a detailed technical guide on the synthesis and application of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a specialized Weinreb amide, for use in pharmaceutical and agrochemical research. The unique structural features of this intermediate—namely the stable N-methoxy-N-methylamide (Weinreb amide) functionality and the electronically significant 3-(trifluoromethyl)phenyl group—make it an invaluable tool for the controlled synthesis of complex aryl ketones. We will explore the underlying principles of the Weinreb ketone synthesis, provide validated, step-by-step protocols for the preparation of the title compound and its subsequent use in C-C bond formation, and discuss its strategic importance in modern medicinal chemistry.
Introduction: The Strategic Advantage of Trifluoromethylated Weinreb Amides
The synthesis of ketones is a fundamental transformation in organic chemistry. However, traditional methods utilizing highly reactive organometallic reagents with carboxylic acid derivatives like acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1] The Weinreb ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this issue.[1][2] The core of this methodology lies in the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.
When a Weinreb amide reacts with an organometallic reagent (e.g., Grignard or organolithium), it forms a stable, five-membered chelated tetrahedral intermediate.[1][3] This intermediate is resistant to further nucleophilic attack under the reaction conditions.[4] Subsequent acidic workup hydrolyzes the intermediate to cleanly afford the desired ketone, preventing over-addition and maximizing yield.[1][4]
The subject of this guide, this compound, incorporates a trifluoromethyl (CF3) group. This moiety is of profound interest in drug discovery, as its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6] Therefore, this specific Weinreb amide serves as a critical building block for introducing the valuable 3-(trifluoromethyl)phenyl ketone pharmacophore into advanced pharmaceutical intermediates.[5][7]
Physicochemical & Safety Data
Proper handling of chemical reagents is paramount for experimental success and laboratory safety. The properties of the key starting material and the final Weinreb amide product are summarized below.
| Property | 3-(Trifluoromethyl)benzoyl chloride[8][9] | This compound[10] |
| CAS Number | 2251-65-2 | 116332-62-8 |
| Molecular Formula | C₈H₄ClF₃O | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 208.57 g/mol | 233.19 g/mol |
| Appearance | Colorless to light yellow liquid[8] | Data not specified, typically an oil or low-melting solid |
| Boiling Point | 185.5 °C at 760 mmHg[8] | Not available |
| Density | ~1.4 g/cm³[8] | Not available |
| Key Safety Notes | Moisture sensitive, corrosive, reacts with water.[11] Handle under inert atmosphere. Use appropriate PPE. | Handle with standard laboratory precautions. |
Protocol I: Synthesis of this compound
This protocol details the conversion of 3-(trifluoromethyl)benzoyl chloride to the corresponding Weinreb amide. The core of the reaction is the acylation of N,O-dimethylhydroxylamine. A mild base is required to neutralize the hydrochloride salt of the amine, liberating the free nucleophile.[4]
Rationale & Mechanism
The synthesis proceeds via a standard nucleophilic acyl substitution. The free N,O-dimethylhydroxylamine attacks the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the stable amide product. Cooling the reaction is critical to manage the initial exothermicity.
Diagram 1: Workflow for the synthesis of the target Weinreb amide.
Materials & Equipment
-
3-(Trifluoromethyl)benzoyl chloride (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)[12]
-
Pyridine, anhydrous (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
-
Standard glassware for extraction and purification
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM (approx. 0.2 M relative to the acid chloride). Cool the slurry to 0 °C in an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (2.2 eq) to the slurry. Stir for 15 minutes at 0 °C.
-
Acylation: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acid chloride solution dropwise to the cold amine mixture over 30 minutes. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).
-
Workup - Quench: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Workup - Wash: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated aq. NaHCO₃, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.
Protocol II: Application in Ketone Synthesis via Grignard Reaction
This protocol demonstrates the utility of the synthesized Weinreb amide by reacting it with a Grignard reagent to form a trifluoromethylated aryl ketone. This transformation highlights the key advantage of the Weinreb amide: clean, controlled conversion to a ketone without over-addition.[1][4]
Rationale & Mechanism
The nucleophilic Grignard reagent adds to the amide carbonyl to form the stable, chelated tetrahedral intermediate. This intermediate remains intact until a deliberate acidic workup is performed. The acid protonates the nitrogen and oxygen atoms, leading to the collapse of the intermediate and liberation of the ketone product.
Diagram 2: Workflow for the synthesis of an aryl ketone.
Materials & Equipment
-
This compound (1.0 eq)
-
Ethylmagnesium bromide (1.2 eq, e.g., 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl) or Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, nitrogen-purged reaction flask and syringe/cannula equipment
Step-by-Step Procedure
-
Setup: Under a nitrogen atmosphere, dissolve the Weinreb amide (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add the Grignard reagent solution (1.2 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Workup - Quench: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl or saturated aq. NH₄Cl until the bubbling ceases and the solution is acidic (if using HCl).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Wash: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ketone by flash column chromatography on silica gel to yield the final product.
Conclusion
This compound is a robust and highly effective intermediate for the synthesis of trifluoromethylated aryl ketones. Its use within the Weinreb ketone synthesis framework provides chemists with a reliable method to avoid common side reactions and achieve high yields of desired products.[4][13] The protocols outlined herein offer a validated pathway for both the preparation of this key intermediate and its subsequent application in C-C bond formation, empowering researchers in the fields of pharmaceutical and materials science to construct complex molecular architectures with precision and control.[5][14]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 8. innospk.com [innospk.com]
- 9. 3-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. Page loading... [guidechem.com]
- 12. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. Andrews University - Virtual tour [andrews.edu]
Application Note & Protocols: Weinreb Amide Chemistry for Hindered Ketone Synthesis
Abstract
The synthesis of sterically hindered ketones is a persistent challenge in organic chemistry, often complicated by competing side reactions and low yields. The Weinreb-Nahm ketone synthesis offers a robust and highly selective methodology to overcome these obstacles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Weinreb amide chemistry for the synthesis of complex and hindered ketones. We will explore the mechanistic underpinnings of this reaction, its distinct advantages over classical methods, and provide detailed, field-proven protocols for both the formation of the Weinreb amide and its subsequent conversion to the target ketone.
Introduction: The Challenge of Synthesizing Hindered Ketones
The construction of sterically demanding ketones, such as those bearing tertiary or quaternary carbons adjacent to the carbonyl group, is a crucial transformation in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. Traditional methods for ketone synthesis, such as the acylation of organometallic reagents with acid chlorides or esters, are often plagued by a critical side reaction: over-addition.[1][2][3] The initially formed ketone is often more reactive than the starting acylating agent, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[2][3] This lack of selectivity significantly reduces the yield of the desired ketone and complicates purification.
The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant solution to this problem.[1] The strategy involves the use of a unique acylating agent, the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[4] This functional group facilitates the clean and high-yielding synthesis of ketones by preventing the problematic over-addition.[1][5]
The Weinreb Amide Advantage: A Mechanistic Perspective
The remarkable selectivity of the Weinreb-Nahm reaction stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).[1][4][6] This intermediate is stabilized by chelation of the metal cation by both the newly formed oxyanion and the N-methoxy oxygen atom, forming a stable five-membered ring.[5][6][7]
This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[6][8] Consequently, any excess organometallic reagent in the reaction mixture is quenched during the workup before the ketone is formed, effectively preventing the second nucleophilic addition.[8][9]
Diagram: Mechanism of the Weinreb-Nahm Ketone Synthesis
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Introduction: The Trifluoromethyl Moiety and Precision Synthesis in Agrochemicals
An Application Note for Agrochemical Synthesis: The Strategic Use of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
In the competitive landscape of agrochemical development, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a cornerstone for designing potent and effective pesticides, herbicides, and fungicides.[1][2][3] The CF₃ group imparts a unique combination of properties, including enhanced lipophilicity for better membrane penetration, increased metabolic stability leading to greater persistence, and strong electron-withdrawing effects that can significantly modulate a molecule's binding affinity to its biological target.[4][5] The 3-(trifluoromethyl)phenyl scaffold is therefore a privileged structural motif found in numerous active agrochemical ingredients.
However, the synthesis of complex molecules containing this scaffold requires precise and reliable chemical methodologies. A significant challenge in organic synthesis is the controlled addition of organometallic reagents to carboxylic acid derivatives to form ketones, which are crucial intermediates. Traditional methods using acid chlorides or esters often suffer from over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, yielding an undesired tertiary alcohol. This side reaction reduces yield and complicates purification.
This application note details the utility of This compound , a specialized Weinreb-Nahm amide, as a superior solution to this classic problem.[6][7] The Weinreb amide functionality allows for the clean and high-yield synthesis of trifluoromethylated ketones by reacting with a wide array of organometallic reagents, such as Grignard or organolithium compounds.[8][9] Its unique mechanism, involving a stable chelated intermediate, effectively prevents over-addition, making it an invaluable tool for researchers and process chemists in the agrochemical industry.[6][9]
Physicochemical and Safety Profile
Understanding the properties of this compound is critical for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 116332-61-7 | [10] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [11] |
| Molecular Weight | 233.19 g/mol | [11] |
| Appearance | Colorless to light yellow clear liquid | [11] |
| Purity | ≥ 98% (GC) | [11] |
| Storage | Store in a cool, dark place (<15°C recommended) | |
| Hazard Class | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [12][13] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [12][13] |
| Precautionary Codes | P261, P280, P305+P351+P338 | [12][13] |
Core Application: Synthesis of a Trifluoromethylated Ketone Intermediate
This section provides a detailed protocol for a two-stage process: first, the synthesis of the this compound from its corresponding acid chloride, and second, its use in a Grignard reaction to produce a key agrochemical precursor, 1-(3-(Trifluoromethyl)phenyl)propan-1-one.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target ketone.
Part A: Protocol for this compound Synthesis
This procedure is based on the standard and widely adopted method of converting an acid chloride to a Weinreb amide.[6]
-
Materials:
-
Pyridine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate/Hexanes solvent system
-
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Amine Free-Basing and Solvation: Add anhydrous DCM to the flask, followed by the slow addition of pyridine (2.5 eq). Stir the resulting slurry for 15 minutes at room temperature.
-
Rationale: N,O-Dimethylhydroxylamine is typically stored as its stable hydrochloride salt.[7] Pyridine, a non-nucleophilic base, is used to neutralize the HCl salt, liberating the free amine required for the acylation reaction. An excess is used to also scavenge the HCl generated during the reaction.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.
-
-
Acyl Chloride Addition: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred amine slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (or until TLC/LC-MS analysis indicates complete consumption of the acid chloride).
-
Workup - Acid Wash: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and wash the organic layer. This step removes excess pyridine and any remaining unreacted amine.
-
Workup - Base and Brine Wash: Subsequently, wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a wash with brine to remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure this compound as a colorless oil.
-
Part B: Protocol for Ketone Synthesis via Grignard Reaction
This protocol demonstrates the core utility of the Weinreb amide: its clean conversion to a ketone.[17]
-
Materials:
-
This compound (1.0 eq)
-
Ethylmagnesium bromide (1.2 eq, typically 1.0 M or 3.0 M in a suitable ether solvent)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified Weinreb amide (1.0 eq) from Part A and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Rationale: Grignard reactions are highly exothermic. Furthermore, the tetrahedral intermediate formed is only stable at low temperatures.[6] Maintaining a low temperature is critical for the success of the reaction and to prevent side reactions.
-
-
Grignard Reagent Addition: Add the ethylmagnesium bromide solution (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. A slight excess of the Grignard reagent ensures complete conversion of the starting material.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Rationale: A saturated NH₄Cl solution is a mild acid source that effectively protonates the intermediate and destroys any excess Grignard reagent without being acidic enough to cause potential side reactions with the product ketone.
-
-
Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (ethyl acetate/hexanes) to afford the final product, 1-(3-(trifluoromethyl)phenyl)propan-1-one.
-
Mechanism of Action: Preventing Over-Addition
The remarkable selectivity of the Weinreb-Nahm ketone synthesis stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack. This stability is the key differentiator from reactions with esters or acid chlorides.
Caption: Chelation stabilization of the tetrahedral intermediate.
-
Nucleophilic Attack: The organometallic reagent (R'-MgX) adds to the electrophilic carbonyl carbon of the Weinreb amide.
-
Chelation: The resulting tetrahedral intermediate is stabilized by the formation of a stable five-membered chelate ring involving the negatively charged oxygen, the magnesium cation, and the methoxy oxygen.[6][9]
-
Stability: This chelated intermediate is stable at low temperatures and does not collapse to regenerate a carbonyl.[6][7] Because no ketone is formed at this stage, there is no electrophile present for a second equivalent of the Grignard reagent to attack.
-
Hydrolysis: Upon acidic workup (quenching), the chelate is broken, and the intermediate readily hydrolyzes to yield the desired ketone.[7]
This mechanism elegantly circumvents the over-addition problem, making this compound a highly reliable and efficient reagent for constructing the trifluoromethylaryl ketone core in agrochemical synthesis.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. chemimpex.com [chemimpex.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. synquestlabs.com [synquestlabs.com]
- 14. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]
- 15. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 16. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 17. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
Application Note: Selective Acylation with N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide in Modern Synthesis
In the landscape of contemporary organic synthesis, the demand for precise and reliable methods for carbon-carbon bond formation is paramount. The N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally dependable acylating agents.[1][2][3] Their utility lies in the clean and high-yield synthesis of ketones and aldehydes from highly reactive organometallic reagents, such as organolithium and Grignard reagents.[2][4] This application note focuses on a specific, highly valuable member of this class: This compound .
The strategic incorporation of a trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[5][6][7] The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] Consequently, this compound serves as a critical building block for introducing the 3-(trifluoromethyl)benzoyl moiety, a key component in the synthesis of a wide array of pharmacologically active compounds and advanced materials.[8][9][10]
This guide provides a comprehensive overview of the mechanistic underpinnings, practical applications, and detailed protocols for the use of this compound in selective acylation reactions.
Mechanistic Principles: The Key to Selective Acylation
The remarkable selectivity of Weinreb amides, including our subject compound, stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack. This stability prevents the common issue of over-addition that plagues reactions with other acylating agents like esters or acid chlorides, which often lead to the formation of tertiary alcohols instead of the desired ketone.[1][4]
The reaction mechanism, as originally proposed by Weinreb and Nahm, involves the following key steps[1]:
-
Nucleophilic Addition: An organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the Weinreb amide.
-
Chelation and Stabilization: The resulting tetrahedral intermediate is stabilized by chelation between the metal cation (e.g., Li⁺ or Mg²⁺) and the two oxygen atoms of the amide and methoxy groups.[1][11] This stable, five-membered cyclic intermediate is the cornerstone of the reaction's selectivity.[2][4]
-
Controlled Collapse: This chelated intermediate remains stable at low temperatures.[1][12] Upon aqueous workup, it collapses to release the desired ketone and N,O-dimethylhydroxylamine.
This chelation-stabilized intermediate is the critical feature that prevents a second equivalent of the organometallic reagent from adding to the carbonyl group.[1]
Figure 1: Mechanism of Weinreb Ketone Synthesis.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reactions involving organometallic reagents must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., Argon or Nitrogen). Tetrahydrofuran (THF) is a common solvent and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Temperature Control: Maintaining low temperatures (typically -78 °C to 0 °C) is crucial for the stability of the tetrahedral intermediate and to prevent side reactions.[12]
-
Stoichiometry: While the reaction is selective, using a slight excess (1.1-1.5 equivalents) of the organometallic reagent can ensure complete consumption of the starting Weinreb amide.
Protocol: Synthesis of 1-(3-(Trifluoromethyl)phenyl)ethan-1-one via Grignard Reaction
This protocol details the reaction of this compound with methylmagnesium bromide to yield the corresponding acetophenone derivative.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Grignard Reagent: Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting amide.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude ketone can be purified by flash column chromatography on silica gel if necessary.
Figure 2: Experimental Workflow for Ketone Synthesis.
Scope and Applications
The utility of this compound extends to a wide range of organometallic nucleophiles, making it a versatile tool for synthetic chemists.
| Nucleophile Type | Organometallic Reagent Example | Product Type | Typical Conditions |
| Alkyl | n-Butyllithium | Alkyl Aryl Ketone | THF, -78 °C to 0 °C |
| Aryl | Phenylmagnesium bromide | Diaryl Ketone | THF, 0 °C to RT |
| Alkynyl | Lithium phenylacetylide | Ynone | THF, -78 °C to -50 °C[12] |
| Vinyl | Vinylmagnesium bromide | Enone | THF, -78 °C to 0 °C |
| Hydride | Lithium aluminum hydride (LiAlH₄) | Aldehyde | THF, -78 °C |
This methodology is not limited to simple organometallic reagents. It is highly compatible with complex, functionalized nucleophiles, allowing for the late-stage introduction of the trifluoromethylbenzoyl group into intricate molecular architectures, a common strategy in drug discovery programs.[3]
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Inactive organometallic reagent due to moisture or improper storage.
-
Solution: Titrate the organometallic reagent before use. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.
-
-
Formation of Tertiary Alcohol (Over-addition):
-
Cause: Reaction temperature is too high, leading to the breakdown of the chelated intermediate.
-
Solution: Maintain the recommended low temperature throughout the addition and reaction period.
-
-
Unreacted Starting Material:
-
Cause: Insufficient organometallic reagent or low reactivity of the nucleophile.
-
Solution: Use a slight excess of the organometallic reagent. For less reactive nucleophiles, a longer reaction time or a slight increase in temperature (e.g., from -78 °C to -40 °C) may be required, but this should be monitored carefully.
-
Conclusion
This compound is a robust and highly selective acylating agent. Its ability to cleanly convert a wide variety of organometallic reagents into valuable trifluoromethyl-containing ketones makes it an indispensable tool in both academic research and industrial drug development.[8][9][10] The stability of the key chelated intermediate is the foundation of its reliability, preventing over-addition and ensuring high yields of the desired acylated products. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively leverage this powerful reagent to advance their synthetic objectives.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Strategic Synthesis of Novel Trifluoromethyl-Substituted Heterocycles Using N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Abstract
This guide provides a comprehensive framework for the synthesis of novel heterocyclic compounds, leveraging the unique reactivity of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a specialized Weinreb amide. We will explore the strategic advantages of this reagent, detailing its preparation and subsequent transformation into key trifluoromethyl-ketone intermediates. The protocols herein are designed for robustness, offering researchers in drug discovery and medicinal chemistry a reliable pathway to access complex, fluorinated heterocyclic scaffolds. The discussion emphasizes the mechanistic rationale behind the Weinreb amide's controlled reactivity and the strategic importance of the trifluoromethyl moiety in modern pharmaceutical design.
Introduction: The Strategic Value of Trifluoromethylated Heterocycles
In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a premier strategy for optimizing pharmacological profiles.[1] The trifluoromethyl (-CF3) group, in particular, can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and bioavailability.[2][3] When combined with heterocyclic cores—scaffolds ubiquitous in pharmaceuticals—the resulting trifluoromethylated heterocycles are of immense value.[2][4]
However, the synthesis of these target molecules hinges on the availability of versatile and precisely reactive building blocks. This compound serves as an exemplary precursor. As a Weinreb amide, it overcomes a classic challenge in organic synthesis: the over-addition of organometallic reagents to acyl compounds.[5][6] This application note details its use as a cornerstone for building a library of novel heterocyclic compounds.
The Weinreb Amide Advantage: A Mechanistic Perspective
The utility of N-Methoxy-N-methyl amides (Weinreb amides) stems from their reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones in high yields, cleanly arresting the reaction at the ketone stage without the common side-product of a tertiary alcohol.[5][6][7][8]
This selectivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate at low temperatures.[5][7][8] The oxygen of the N-methoxy group coordinates to the metal cation (Li+ or MgX+), stabilizing the intermediate. This complex remains stable until a deliberate aqueous quench, upon which it hydrolyzes to release the desired ketone. This mechanism prevents the collapse of the intermediate and subsequent second nucleophilic attack that plagues reactions with more reactive acylating agents like acid chlorides or esters.[5][6]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Experimental Protocols
The overall workflow involves three main stages: synthesis of the Weinreb amide, conversion to a ketone intermediate, and subsequent cyclization to the target heterocycle.
Caption: General workflow for heterocyclic synthesis.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of a commercially available acid chloride to the corresponding Weinreb amide.[5]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | 208.57 | 5.21 g | 25.0 |
| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 97.54 | 2.68 g | 27.5 |
| Pyridine | 110-86-1 | 79.10 | 4.35 mL | 55.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (2.68 g, 27.5 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and cool the resulting slurry to 0 °C using an ice-water bath.
-
Base Addition: Slowly add pyridine (4.35 mL, 55.0 mmol) dropwise to the stirred slurry.
-
Acid Chloride Addition: In a separate flask, dissolve 3-(trifluoromethyl)benzoyl chloride (5.21 g, 25.0 mmol) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Causality Insight: The reaction is started at 0 °C to control the initial exotherm. Allowing it to warm to room temperature ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting acid chloride.
-
-
Workup: a. Quench the reaction by slowly adding 1 M HCl (50 mL). b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1x 50 mL), saturated NaHCO₃ solution (2x 50 mL), and brine (1x 50 mL).
-
Trustworthiness Check: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acid. Each wash should be checked with pH paper to ensure neutralization. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: The crude product is typically a colorless to pale yellow oil and is often of sufficient purity (>95%) for the next step. If necessary, it can be purified by flash column chromatography on silica gel. Yields are typically in the 85-95% range.
Protocol 2: Synthesis of a Trifluoromethylated Ketone Intermediate
This protocol details the reaction of the Weinreb amide with a Grignard reagent to form a ketone, a key precursor for heterocycle synthesis.[5][6]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | 116332-62-8 | 233.19 | 2.33 g | 10.0 |
| Phenylmagnesium bromide (3.0 M in Et₂O) | 100-58-3 | - | 3.7 mL | 11.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 50 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | 40 mL | - |
| Diethyl Ether (Et₂O) | 60-29-7 | - | 50 mL | - |
| Brine | - | - | 40 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~3 g | - |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the Weinreb amide (2.33 g, 10.0 mmol) and dissolve it in anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Expertise Insight: The reaction is run at -78 °C to ensure the stability of the tetrahedral intermediate, which is critical for preventing over-addition and maximizing ketone yield.[5]
-
-
Grignard Addition: Add the phenylmagnesium bromide solution (3.7 mL, 11.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1 hour.
-
Quenching: While still cold, slowly quench the reaction by adding saturated aqueous NH₄Cl solution (40 mL).
-
Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (2x 50 mL).
-
Workup: Combine the organic extracts and wash with brine (1x 40 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: The crude product, 1-phenyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one, can be purified by flash column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to yield a white solid. Yields typically range from 75-90%.
Protocol 3: Synthesis of a Novel 3-Phenyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole
This protocol exemplifies the cyclization of the ketone intermediate with hydrazine to form a pyrazole, a common heterocyclic core in pharmaceuticals.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| Ketone Intermediate from Protocol 2 | - | 264.24 | 2.11 g | 8.0 |
| Hydrazine Monohydrate | 7803-57-8 | 50.06 | 0.43 mL | 8.8 |
| Ethanol (EtOH) | 64-17-5 | - | 40 mL | - |
| Glacial Acetic Acid | 64-19-7 | - | 0.5 mL | - |
| Water | 7732-18-5 | - | ~100 mL | - |
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve the ketone intermediate (2.11 g, 8.0 mmol) in ethanol (40 mL).
-
Reagent Addition: Add hydrazine monohydrate (0.43 mL, 8.8 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Mechanistic Rationale: The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6-8 hours. Monitor the reaction by TLC for the disappearance of the ketone.
-
Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Precipitation & Filtration: Add cold water (~50 mL) to the residue to precipitate the product. Collect the solid by vacuum filtration, washing the filter cake with additional cold water.
-
Purification: The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole product as a crystalline solid. Typical yields are 80-95%.
Summary & Outlook
The use of this compound provides a highly efficient and controlled entry point for the synthesis of trifluoromethyl-ketones. These ketones are versatile intermediates that can be readily converted into a diverse array of complex heterocyclic structures. The protocols outlined in this note are robust, scalable, and grounded in well-established chemical principles, offering a reliable platform for researchers engaged in the discovery and development of new chemical entities for pharmaceutical and agrochemical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Abstract
This document provides a comprehensive guide for the large-scale synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a critical Weinreb amide intermediate in pharmaceutical and agrochemical research. The protocol herein is designed for scalability, safety, and efficiency, addressing the common challenges encountered in industrial production. We will delve into the mechanistic underpinnings of the Weinreb amide synthesis, provide a detailed step-by-step protocol, and discuss process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for producing this versatile building block.
Introduction: The Significance of this compound
This compound is a specialized Weinreb amide, a class of N,N-disubstituted benzamides that have become indispensable in modern organic synthesis. The presence of the trifluoromethyl group significantly enhances the chemical stability and lipophilicity of molecules, making it a valuable moiety in the design of bioactive compounds.[1][2] Specifically, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of effective agrochemicals.[1][3]
The utility of Weinreb amides, including our target compound, lies in their unique reactivity. They readily react with organometallic reagents, such as Grignard and organolithium reagents, to produce ketones in high yields.[4][5] A key advantage of this methodology is the prevention of over-addition to form tertiary alcohols, a common side reaction with other carboxylic acid derivatives.[4][6] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[4][7]
Given its importance, the development of a scalable and efficient synthesis for this compound is of paramount importance for both academic research and industrial applications.
Principles of Weinreb Amide Synthesis
The synthesis of N-methoxy-N-methylamides, or Weinreb amides, can be achieved through various methods, often starting from carboxylic acids, acid chlorides, or esters.[7][8] The most common and direct approach for large-scale production involves the acylation of N,O-dimethylhydroxylamine, which is commercially available as its hydrochloride salt.[4][9][10]
The reaction typically proceeds by activating the carboxylic acid, often by converting it to the corresponding acid chloride. This activated intermediate then readily reacts with N,O-dimethylhydroxylamine in the presence of a base to neutralize the liberated hydrochloric acid. The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products.
Detailed Protocol for Large-Scale Synthesis
This protocol details the synthesis of this compound from 3-(trifluoromethyl)benzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Key Properties & Hazards |
| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | 208.57[11][12] | 1.0 | Corrosive, moisture-sensitive liquid.[13] |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.56 | 1.1 | Hygroscopic solid. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.2 | Flammable, corrosive liquid. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Volatile, suspected carcinogen. |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | For work-up | Corrosive. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | For work-up | - |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | For work-up | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying | Hygroscopic. |
Experimental Procedure
Step 1: Reaction Setup
-
In a suitably sized, oven-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.).
-
Suspend the solid in dichloromethane (DCM) (approximately 10 mL per gram of the hydrochloride salt).
-
Cool the suspension to 0 °C using an ice-water bath.
Step 2: Base Addition
-
Slowly add triethylamine (2.2 eq.) to the stirred suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.
Step 3: Acylation
-
In a separate, dry dropping funnel, dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 eq.) in DCM (approximately 2 mL per gram of the acid chloride).
-
Add the solution of 3-(trifluoromethyl)benzoyl chloride dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 4: Work-up and Extraction
-
Upon completion of the reaction, cool the mixture again to 0 °C.
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the pH of the aqueous layer is ~2.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by vacuum distillation or silica gel chromatography to obtain a colorless to light yellow liquid.[1][4]
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Process Optimization and Troubleshooting
Causality behind Experimental Choices:
-
Use of N,O-dimethylhydroxylamine hydrochloride: This salt is more stable and less hygroscopic than the free amine, making it easier to handle on a large scale. The hydrochloride is neutralized in situ with a base.
-
Choice of Base (Triethylamine): Triethylamine is a common, inexpensive, and sufficiently strong base to neutralize the HCl generated during the reaction. Its boiling point allows for easy removal during work-up.
-
Solvent (Dichloromethane): DCM is an excellent solvent for the starting materials and product, and it is relatively unreactive under the reaction conditions. Its volatility simplifies product isolation.
-
Temperature Control: Maintaining a low temperature during the addition of the base and the acyl chloride is crucial to control the exothermic reaction and prevent the formation of side products.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; hydrolysis of the acid chloride; loss of product during work-up. | Ensure anhydrous conditions; monitor reaction to completion; perform extractions carefully. |
| Impure Product | Incomplete reaction; side reactions due to high temperature. | Improve temperature control; purify the starting materials; optimize the purification method. |
| Difficult Emulsion during Work-up | - | Add more brine to the separatory funnel; filter the mixture through a pad of celite. |
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The triethylamine deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free amine, which acts as the nucleophile. This amine then attacks the electrophilic carbonyl carbon of the 3-(trifluoromethyl)benzoyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride leaving group to form the desired Weinreb amide.
Caption: Simplified reaction mechanism for Weinreb amide formation.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and production chemists can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and development. The unique stability of the Weinreb amide functionality ensures its continued importance as a versatile building block in organic synthesis.[6][14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrews University - Virtual tour [andrews.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pure.psu.edu [pure.psu.edu]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. The Growing Synthetic Utility of the Weinreb Amide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 11. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. 3-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 13. 3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing over-addition in Weinreb ketone synthesis
Welcome to the technical support center for the Weinreb Ketone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust reaction and wish to troubleshoot common issues, particularly the prevention of over-addition to form tertiary alcohol byproducts. Here, we combine mechanistic understanding with practical, field-tested advice to ensure your syntheses are high-yielding and clean.
The Core Principle: Why the Weinreb-Nahm Amide is Special
The enduring utility of the Weinreb-Nahm ketone synthesis, first reported by Steven M. Weinreb and Steven Nahm in 1981, lies in its remarkable ability to prevent the common problem of over-addition that plagues reactions of organometallics with other acyl compounds like esters or acid chlorides.[1][2][3][4] With those substrates, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[5][6]
The Weinreb-Nahm amide, an N-methoxy-N-methylamide, elegantly circumvents this issue. Upon addition of an organometallic reagent (e.g., Grignard or organolithium), it forms a stable, five-membered tetrahedral intermediate.[7][8][9][10] This stability arises from the chelation of the metal cation (like Li⁺ or MgBr⁺) by both the carbonyl oxygen and the N-methoxy oxygen.[1][11][12] This chelated intermediate is resistant to collapse at low temperatures.[1][5][12][13] It remains intact until a deliberate aqueous acidic workup, at which point it hydrolyzes to release the desired ketone.[7][11][14]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. S. Nahm and S. M. Weinreb, “N-Methoxy-N-Methylamides as Effective Acylating Agents,” Tetrahedron Letters, Vol. 22, No. 39, 1981, pp. 3815-3818.doi10.1016/S0040-4039(01)91316-4 - References - Scientific Research Publishing [scirp.org]
- 3. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 13. Weinreb ketone synthesis | www.wenxuecity.com [wenxuecity.com]
- 14. Weinreb amides [pubsapp.acs.org]
Technical Support Center: N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Welcome to the technical support center for N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile Weinreb amide. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions and interpret your results with confidence.
Introduction to this compound
This compound is a specialized Weinreb amide that serves as a key intermediate in the synthesis of ketones. The presence of the electron-withdrawing trifluoromethyl group at the 3-position enhances the reactivity of the carbonyl group, while the N-methoxy-N-methylamide functionality (Weinreb amide) is designed to prevent the common problem of over-addition of organometallic reagents.[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.
However, the unique electronic properties conferred by the trifluoromethyl group can also introduce specific challenges and side reactions. This guide will walk you through the most common issues, their causes, and validated methods for mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction with Organometallic Reagents (e.g., Grignard, Organolithium)
Question 1: I am observing the formation of a tertiary alcohol, indicating over-addition of my organometallic reagent. I thought Weinreb amides were supposed to prevent this. What is happening?
Answer:
While Weinreb amides are renowned for their ability to prevent over-addition, highly reactive organometallic reagents, in combination with the electron-deficient nature of the 3-(trifluoromethyl)benzoyl system, can sometimes lead to this side reaction. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon exceptionally electrophilic. This can potentially destabilize the typically stable five-membered chelated intermediate, leading to its collapse to the ketone before the reaction is quenched. The newly formed ketone then rapidly reacts with a second equivalent of the organometallic reagent.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the addition of the organometallic reagent at a lower temperature (e.g., -78 °C) to stabilize the tetrahedral intermediate.
-
Slow Addition of the Nucleophile: Add the organometallic reagent dropwise over an extended period to maintain a low concentration of the nucleophile in the reaction mixture.
-
Choice of Organometallic Reagent: If possible, switch to a less reactive organometallic reagent. For example, an organomagnesium (Grignard) reagent is generally less reactive than an organolithium reagent.
-
Inverse Addition: Add the Weinreb amide solution to the organometallic reagent at low temperature. This ensures that the nucleophile is always in excess, which can sometimes favor the formation of the stable intermediate.
dot
Caption: Potential pathway for over-addition.
Question 2: My reaction yield is low, and I've isolated a significant amount of a biphenyl-type compound. What is the source of this byproduct?
Answer:
The formation of biphenyl or other homocoupling products is a common side reaction in the preparation and use of Grignard reagents.[2] It arises from the coupling of two aryl or alkyl radicals generated during the formation of the Grignard reagent or through side reactions with the aryl halide starting material.
Troubleshooting Steps:
-
High-Quality Magnesium: Use freshly crushed or activated magnesium turnings for the preparation of your Grignard reagent.
-
Controlled Grignard Formation: Ensure the formation of the Grignard reagent is initiated at a controlled rate. Overheating during formation can promote side reactions.
-
Titrate Your Grignard Reagent: The actual concentration of your Grignard reagent may be lower than theoretical due to side reactions during its formation. Titrating the reagent before use will ensure you are adding the correct stoichiometry.
-
Minimize Excess Aryl Halide: Ensure complete conversion of the aryl halide to the Grignard reagent before adding the Weinreb amide.
Question 3: After quenching my reaction with a strong base like n-butyllithium, I am seeing byproducts that suggest modification of the aromatic ring. What could be occurring?
Answer:
You are likely observing byproducts from a directed ortho-metalation (DoM). The amide functionality is a known directing group for metalation at the ortho position. While the trifluoromethyl group is a meta-director for electrophilic aromatic substitution, the amide's directing effect for deprotonation is dominant. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a highly reactive organolithium like n-butyllithium can lead to deprotonation at the C2 or C6 position of the benzene ring. Subsequent reaction with an electrophile (or quenching) will result in substitution at this position.
Troubleshooting Steps:
-
Use a Nucleophilic Organometallic: If the goal is addition to the carbonyl, use a Grignard reagent or an organolithium that is more nucleophilic than basic.
-
Avoid Excess Strong Base: Use only a stoichiometric amount of the organometallic reagent.
-
Low Temperature: Perform the reaction at low temperatures (-78 °C) to favor nucleophilic addition over deprotonation.
dot
Caption: Competing pathways of nucleophilic addition and ortho-metalation.
Category 2: Stability and Decomposition
Question 4: I am concerned about the stability of the trifluoromethyl group under my reaction conditions. Can it be hydrolyzed?
Answer:
The trifluoromethyl group is generally stable under many synthetic conditions. However, it can be susceptible to hydrolysis to a carboxylic acid under harsh acidic or basic conditions. For instance, treatment with strong Brønsted superacids can lead to the formation of acylium cations.[3] While typical reaction conditions for Weinreb amide chemistry are unlikely to cause this, prolonged exposure to strong acids or bases during workup or purification should be avoided.
Troubleshooting and Prevention:
-
Mild Workup Conditions: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching reactions with organometallic reagents, which is milder than strong acids.
-
Avoid Strong Lewis Acids: Be cautious when using strong Lewis acids as they can promote C-F bond cleavage.[4]
-
Control pH during Extraction: Maintain a neutral or slightly acidic/basic pH during aqueous extractions to prevent prolonged exposure to harsh conditions.
Question 5: I have noticed the formation of N-methyl-3-(trifluoromethyl)benzamide in my reaction mixture. What is causing the cleavage of the N-O bond?
Answer:
Reductive cleavage of the N-O bond in Weinreb amides is a known side reaction that can occur under certain conditions, leading to the formation of the corresponding N-methyl amide.[5][6] This can be initiated by:
-
Single-Electron Transfer (SET) Reagents: Some organometallic reagents, particularly if impurities are present, can act as SET reagents.
-
Photocatalytic Conditions: Exposure to light in the presence of a photosensitizer can induce N-O bond cleavage.[7]
-
Strong Reducing Agents: While not typical for ketone synthesis, the use of strong reducing agents will cleave the N-O bond.
Troubleshooting Steps:
-
High-Purity Reagents: Use high-purity organometallic reagents to minimize the presence of species that can initiate SET.
-
Protect from Light: If you suspect a photochemical side reaction, conduct the experiment in the dark or in a flask wrapped in aluminum foil.
-
Reagent Choice: Be mindful of the reducing potential of all reagents in your reaction mixture.
Experimental Protocols
Protocol 1: Standard Procedure for Ketone Synthesis
This protocol provides a general method for the reaction of this compound with a Grignard reagent.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reaction:
-
Slowly add the Grignard reagent (1.1 eq, previously titrated) dropwise to the stirred solution of the Weinreb amide over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS if possible.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary
| Side Reaction | Potential Cause | Mitigation Strategy |
| Tertiary Alcohol Formation | Highly reactive nucleophile, high temperature | Lower temperature, slow addition, less reactive nucleophile |
| Homocoupling Products | Impure Grignard reagent, high temperature | Use activated Mg, control Grignard formation, titrate reagent |
| Ortho-Substituted Byproducts | Strong, non-nucleophilic base | Use a more nucleophilic reagent, avoid excess base, low temp |
| Trifluoromethyl Group Hydrolysis | Harsh acidic or basic conditions | Use mild workup (e.g., NH₄Cl), avoid strong Lewis acids |
| N-O Bond Cleavage | SET reagents, light, strong reducing agents | Use pure reagents, protect from light, avoid strong reductants |
References
- 1. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Welcome to the technical support center for the synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific Weinreb amide synthesis. The presence of the electron-withdrawing trifluoromethyl group can influence reactivity, making careful optimization critical for success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a valuable synthetic intermediate?
This compound is a specific type of N,N-disubstituted amide, commonly known as a Weinreb-Nahm amide.[1] Its utility in organic synthesis is significant because it allows for the controlled formation of ketones or aldehydes.[1][2] When a Weinreb amide reacts with an organometallic reagent (like a Grignard or organolithium reagent), it forms a stable, chelated tetrahedral intermediate.[3] This intermediate resists the common problem of over-addition, which often plagues similar reactions with esters or acid chlorides.[1][3] Upon acidic workup, this intermediate collapses to cleanly yield the desired ketone. Alternatively, reduction with a hydride source like LiAlH₄ yields the corresponding aldehyde.[1][4] The trifluoromethyl group makes this particular building block valuable for synthesizing fluorinated pharmaceuticals and agrochemicals, which can enhance metabolic stability and bioavailability.[5][6]
Q2: What are the primary synthetic routes to prepare this Weinreb amide?
There are two principal and reliable methods starting from common precursors:
-
From 3-(trifluoromethyl)benzoyl chloride: This is often the most direct route. The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[1][7]
-
From 3-(trifluoromethyl)benzoic acid: This route requires a coupling agent to activate the carboxylic acid for amidation. Common coupling agents include carbodiimides (like EDC), HATU, or converting the carboxylic acid in situ to a more reactive species.[1][4]
Q3: How does the electron-withdrawing 3-(trifluoromethyl) group affect the reaction?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has two main effects:
-
It increases the electrophilicity of the carbonyl carbon in the starting material (acid chloride or acid), which can make it more susceptible to nucleophilic attack.
-
It can slightly decrease the nucleophilicity of the aromatic ring, though this is not directly relevant to the amide formation itself. In subsequent reactions involving the aromatic ring, this deactivation would be a critical factor to consider.[8][9]
Troubleshooting Guide: Low Yield & Incomplete Conversion
Low product yield is the most common issue reported. The following sections break down the likely causes and provide systematic solutions.
Problem: My reaction shows very low conversion to the desired Weinreb amide.
This issue typically stems from problems with reagents, reaction setup, or suboptimal conditions.
The reagents used in Weinreb amide synthesis are highly sensitive to moisture.[10]
-
N,O-dimethylhydroxylamine hydrochloride: This salt is hygroscopic. Absorbed moisture can prevent it from participating effectively in the reaction.
-
Acylating Agents & Solvents: 3-(trifluoromethyl)benzoyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water. Likewise, coupling agents can be deactivated by moisture. Solvents must be anhydrous.[11]
Solutions:
-
Always use a fresh, unopened bottle of N,O-dimethylhydroxylamine hydrochloride or one that has been properly stored in a desiccator.[10]
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[12]
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[11]
The reaction requires a base to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine to act as a nucleophile.[2]
-
Insufficient Base: Using only one equivalent of base is not enough, as it will be consumed by the liberated HCl.
-
Base Nucleophilicity: While less common, a highly nucleophilic base could potentially compete with the hydroxylamine in reacting with the acid chloride.
Solutions:
-
Use at least 2.1 equivalents of a tertiary amine base like pyridine or triethylamine when starting from the acid chloride. One equivalent neutralizes the reagent salt, and the second scavenges the HCl produced during the reaction.
-
If starting from an ester, a non-nucleophilic Grignard reagent like iPrMgCl can be used to deprotonate the hydroxylamine hydrochloride first, forming a more reactive magnesium amide.[13]
When starting from 3-(trifluoromethyl)benzoic acid, the conversion of the hydroxyl group into a good leaving group is paramount.
Solutions:
-
Choice of Coupling Agent: Use a reliable coupling agent. For small-scale synthesis, HATU or HBTU are highly efficient. For larger scales, EDC in combination with an additive like HOBt is a cost-effective choice. Alternatively, converting the carboxylic acid to the acid chloride first with thionyl chloride or oxalyl chloride provides a highly reactive intermediate for the subsequent amidation.
-
Reaction Temperature: Activation is often performed at 0 °C before adding the N,O-dimethylhydroxylamine and allowing the reaction to warm to room temperature.
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step workflow for diagnosing low reaction yields.
Troubleshooting Guide: Side Reactions & Impurities
Q2: My TLC plate shows the starting material is consumed, but I have multiple new spots in addition to my product. What are they?
If you are starting with 3-(trifluoromethyl)benzoyl chloride, any trace moisture will convert it back to 3-(trifluoromethyl)benzoic acid. This acidic impurity will be visible on TLC and can complicate purification.
Solution:
-
This is best addressed by prevention using strict anhydrous techniques as described above. During workup, a mild basic wash (e.g., saturated NaHCO₃ solution) will extract the carboxylic acid impurity into the aqueous layer.[14]
If you are using a coupling agent like EDC, byproducts such as isourea are formed. These are often the source of additional spots on the TLC.
Solution:
-
Most coupling agent byproducts can be removed during workup. For example, the protonated EDC byproduct is water-soluble and can be removed with a dilute acid wash (e.g., 1N HCl).[14] Avoid neutralizing the aqueous layer after the acid wash, as this can cause the byproduct to become organic-soluble again.[14]
In some acylation reactions, the oxygen of the urea can be acylated.[11] While this is more relevant to urea derivatives, it highlights the possibility of alternative reactive sites. For Weinreb amides, the nitrogen is the primary nucleophile.
Solution:
-
This is generally not a significant issue in Weinreb amide synthesis due to the high nucleophilicity of the nitrogen atom. Sticking to established protocols and temperatures (0 °C to RT) minimizes such side reactions.
Troubleshooting Guide: Workup & Purification
Q3: I'm having trouble with the extraction. The layers won't separate properly.
Emulsion formation is a common problem, especially after quenching reactions.[10]
Solutions:
-
Add Brine: After the initial aqueous wash, perform subsequent washes with a saturated NaCl solution (brine). Brine increases the ionic strength and density of the aqueous phase, which helps to break up emulsions and reduces the solubility of your organic product in the aqueous layer.[14]
-
Patience and Separation: Allow the separatory funnel to stand for a longer period. Gentle swirling can sometimes help coalesce the dispersed droplets.
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite can help break the emulsion.
Q4: What is a reliable method for purifying the final product?
Flash column chromatography is the standard and most effective method for purifying Weinreb amides.[15][16]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a common choice. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity to elute your product. The exact ratio will depend on the polarity of any impurities. Monitor the fractions by TLC.
Experimental Protocols & Data
Optimized Reaction Parameters (Summary Table)
| Parameter | Route A: From Acid Chloride | Route B: From Carboxylic Acid |
| Starting Material | 3-(trifluoromethyl)benzoyl chloride | 3-(trifluoromethyl)benzoic acid |
| Key Reagent | N/A | EDC (1.2 eq.), HOBt (1.1 eq.) |
| Hydroxylamine | N,O-dimethylhydroxylamine HCl (1.1 eq.) | N,O-dimethylhydroxylamine HCl (1.1 eq.) |
| Base | Pyridine (2.2 eq.) or Triethylamine (2.2 eq.) | Triethylamine or DIPEA (3.0 eq.) |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM or DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1-4 hours | 4-12 hours |
Protocol 1: Synthesis from 3-(trifluoromethyl)benzoyl chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 eq.) and stir for 10 minutes.
-
Add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 eq.) in anhydrous DCM dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding 1N HCl solution.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
General Synthesis Workflow
Caption: Primary synthetic routes to the target Weinreb amide.
Reaction Mechanism: The Key to Stability
The success of the Weinreb amide lies in the formation of a stable intermediate.
Caption: The chelated intermediate prevents over-addition of the organometallic reagent.[3][4]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
purification of trifluoromethyl ketones from Weinreb amide reaction
Technical Support Center: Trifluoromethyl Ketone Purification
A Senior Application Scientist's Guide to Post-Reaction Work-up and Purification of Trifluoromethyl Ketones from Weinreb Amides
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve challenges in your research. The synthesis of trifluoromethyl ketones (TFMKs) via the Weinreb amide is a powerful tool, largely due to the remarkable stability of the chelated tetrahedral intermediate which prevents the common issue of over-addition.[1][2][3] However, the unique properties of the trifluoromethyl group can introduce challenges during product isolation. This guide provides in-depth troubleshooting advice and robust protocols to ensure you can isolate your target compound with high purity.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of trifluoromethyl ketones.
Question: My reaction is complete by TLC/LCMS, but after aqueous work-up, I have a low or negligible yield of my desired ketone. What went wrong?
Answer: This is a frequent issue that typically points to one of two areas: the quenching process or the extraction efficiency.
-
Causality of the Issue: The tetrahedral intermediate formed upon addition of the trifluoromethyl nucleophile (e.g., from the Ruppert-Prakash reagent, TMSCF₃) to the Weinreb amide is stable at low temperatures but requires careful hydrolysis to collapse to the desired ketone.[2][4][5] A harsh quench with strong acid or base can lead to degradation of sensitive functional groups on your molecule. Furthermore, some TFMKs, especially those with polar functionalities, may have higher than expected water solubility, leading to product loss in the aqueous layer during extraction.
-
Solutions & Protocol Adjustments:
-
Quenching Strategy: Always use a mild acidic quench. Saturated aqueous ammonium chloride (NH₄Cl) is the industry standard. It is sufficiently acidic to promote the hydrolysis of the intermediate without being aggressive. Add the quenching solution slowly at low temperature (e.g., 0 °C) before allowing the mixture to warm to room temperature.
-
Extraction Protocol:
-
If your product is suspected to be polar, saturate the aqueous layer with brine (saturated NaCl solution) before extraction. This increases the polarity of the aqueous phase and forces less polar organic compounds into the organic layer.
-
Increase the number of extractions. Instead of 3 x 50 mL of ethyl acetate, try 5 x 30 mL. Multiple extractions with smaller volumes are more efficient than fewer extractions with larger volumes.
-
If the product is highly polar, consider a continuous liquid-liquid extraction apparatus or use a more polar extraction solvent like dichloromethane (DCM), though be mindful of emulsion formation.
-
-
Question: My crude TLC shows a major product spot, but also a persistent spot with a similar Rf to my starting Weinreb amide. How can I separate them?
Answer: Differentiating between the starting amide and the product ketone can be challenging due to similar polarities. The key is to exploit the subtle differences in their interaction with the stationary phase.
-
Causality of the Issue: Both the Weinreb amide and the trifluoromethyl ketone contain a carbonyl group and can act as hydrogen bond acceptors. Their overall polarity is often dominated by the parent molecular scaffold, leading to close Rf values.
-
Chromatography Optimization:
-
Solvent System Selection: Do not rely solely on one solvent system. If a standard Hexane/Ethyl Acetate gradient is not providing separation, switch to a system with different selectivity. A common alternative is DCM/Methanol. The differing hydrogen bonding and dipole characteristics of this system can often resolve closely running spots.
-
Fine-Tuning the Gradient: Use a shallow gradient during flash column chromatography. Instead of increasing the polar solvent by 5-10% increments, use 1-2% increments in the region where your compounds elute.
-
Consider Additives: For very stubborn separations, adding a small amount of a third solvent can help. For example, adding 1-2% acetonitrile or tert-butyl methyl ether (TBME) to a Hexane/EtOAc system can alter the selectivity.
-
| Product Polarity | Primary Eluent System | Alternative Eluent System | Notes |
| Non-polar | Hexane / Ethyl Acetate (95:5 -> 70:30) | Hexane / DCM (80:20 -> 50:50) | Start with low polarity and increase slowly. |
| Moderately Polar | Hexane / Ethyl Acetate (80:20 -> 40:60) | DCM / Methanol (99:1 -> 95:5) | Ensure your compound is stable on silica with methanol. |
| Highly Polar | DCM / Methanol (98:2 -> 90:10) | Ethyl Acetate / Methanol (99:1 -> 95:5) | May require pre-adsorption of the crude material onto silica. |
Question: My NMR spectrum is complex and doesn't look like a clean ketone. I suspect I have a hydrate. How do I confirm this and get my ketone back?
Answer: This is a classic characteristic of trifluoromethyl ketones. The powerful electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly electrophilic and susceptible to hydration.[6][7]
-
Confirmation:
-
¹⁹F NMR: This is the most definitive method. The hydrate will have a distinct ¹⁹F NMR signal shifted from the ketone.[8] A crude sample may show two signals in the CF₃ region.
-
¹H NMR: The hydrate will show a new hydroxyl (-OH) proton signal. You may also see a shift in the alpha-protons.
-
Reversibility: The formation of the hydrate is an equilibrium.[7] Dissolving a sample in an anhydrous solvent like CDCl₃ and letting it stand may show a shift in the equilibrium back towards the ketone form in the NMR tube over time.
-
-
Solutions:
-
Silica Gel Chromatography: The slightly acidic nature of silica gel can act as a dehydrating agent. Often, simply performing flash chromatography will yield the pure ketone, as the hydrate is removed during the process.[7]
-
Azeotropic Distillation: For a stubborn hydrate, dissolving the compound in toluene and removing the solvent under reduced pressure can azeotropically remove water. Repeat this process 2-3 times.
-
Drying: Rigorous drying under high vacuum for an extended period can also remove water and shift the equilibrium back to the ketone.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide for synthesizing trifluoromethyl ketones?
The primary advantage is the prevention of over-addition. Nucleophilic attack on the Weinreb amide carbonyl generates a stable, five-membered chelated tetrahedral intermediate.[2][3] This intermediate is stable at low temperatures and does not readily collapse to a ketone until acidic work-up. In contrast, reactions of trifluoromethylating agents with esters or acid chlorides can lead to the formation of the desired ketone, which is then immediately attacked by a second equivalent of the nucleophile to form a tertiary alcohol byproduct.
Q2: How do I choose between different trifluoromethylating agents like TMSCF₃ and HCF₃?
The choice depends on reaction conditions and substrate tolerance. The Ruppert-Prakash reagent (TMSCF₃), typically activated by a fluoride source like CsF or TBAF, is widely used and compatible with many functional groups.[9] Newer methods using fluoroform (HCF₃) with a strong base like KHMDS are also effective and utilize an inexpensive feedstock, but the strongly basic conditions may not be suitable for all substrates.[6][7][10]
Q3: What is the best way to monitor the reaction progress?
Thin-layer chromatography (TLC) is the most common method. Stain with a general-purpose stain like potassium permanganate, as both the starting material and product are often UV-active. It is crucial to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately assess the consumption of the starting material. For more complex mixtures or when TLC is ambiguous, LCMS provides definitive identification of the product mass.
Q4: Can I use a base wash (e.g., NaHCO₃) during my work-up?
It is generally recommended to avoid basic washes unless you are certain your trifluoromethyl ketone is stable to base. The electron-deficient carbonyl can be susceptible to base-mediated decomposition pathways. If you need to remove acidic impurities, a very brief and gentle wash with cold, saturated NaHCO₃ may be acceptable, but a mild acidic work-up followed by chromatography is the safest approach.
Visualized Workflows & Protocols
Diagram 1: Standard Purification Workflow
This diagram outlines the logical flow from the completed reaction to the final, purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Weinreb amide approach to the synthesis of trifluoromethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Synthesis of Trifluoromethylketones from Weinreb Amides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Weinreb Amide Reaction Workup
Welcome to the technical support guide for Weinreb amide reactions. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the workup procedure for this essential ketone synthesis methodology. Here, you will find not just the steps, but the causality behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the Weinreb amide reaction workup.
Q1: What is the primary advantage of a Weinreb amide reaction, and how does it influence the workup?
The major advantage of the Weinreb-Nahm ketone synthesis is its ability to prevent the common problem of over-addition of organometallic reagents.[1][2][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate upon addition of the nucleophile (e.g., Grignard or organolithium reagents).[1][2][4][5][6][7] This intermediate is generally stable at low temperatures and only collapses to the ketone upon hydrolytic workup.[1][4] This inherent stability simplifies the workup, as the risk of forming tertiary alcohol byproducts is significantly minimized, a common issue with esters or acid chlorides.[2][3]
Q2: My reaction is complete by TLC/LCMS. What is the standard quenching procedure?
The standard procedure involves quenching the reaction at a low temperature (typically 0 °C or below) by the slow, dropwise addition of a mild aqueous acid. Saturated aqueous ammonium chloride (NH₄Cl) is a very common and gentle choice.[8] Alternatively, dilute acids like 1 M hydrochloric acid (HCl) can be used. The goal is to hydrolyze the stable tetrahedral intermediate to the ketone and neutralize any excess organometallic reagent.
Q3: Why is maintaining a low temperature during the quench important?
The tetrahedral intermediate, while stabilized by chelation, is only reliably stable at low temperatures.[1] Allowing the reaction mixture to warm up significantly before or during the quench can lead to the premature collapse of the intermediate. The ketone formed in the presence of unquenched organometallic reagent could then undergo a second nucleophilic attack, leading to the undesired tertiary alcohol byproduct.
Q4: Can the Weinreb amide starting material hydrolyze during workup?
Yes, under strongly acidic or basic conditions, the N-methoxy-N-methylamide can be hydrolyzed back to the corresponding carboxylic acid.[9] This is why a mild acidic quench is preferred. If your product is sensitive to acid, a quench with saturated NH₄Cl followed by extraction is generally the safest approach.
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific problems encountered during the workup of your Weinreb amide reaction.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Ketone Formation (Starting Material Remains) | 1. Poor quality organometallic reagent: Deactivated by moisture or air. 2. Insufficient reagent: Incorrect titration or stoichiometry. 3. Acidic proton on substrate: The organometallic reagent is consumed by deprotonating an acidic functional group (e.g., -OH, -NH, terminal alkyne). | 1. Verify Reagent Activity: Use a fresh bottle or titrate the reagent before use (e.g., using Gilman's test or titration with a known acid). Ensure all glassware is rigorously dried. 2. Adjust Stoichiometry: Increase the equivalents of the organometallic reagent. Consider adding the Weinreb amide solution to the organometallic solution to maintain an excess of the nucleophile. 3. Protecting Groups/Excess Reagent: If an acidic proton is present, use a suitable protecting group. Alternatively, add extra equivalents of the organometallic reagent to account for the acid-base reaction first. |
| Formation of Tertiary Alcohol Byproduct | 1. Quench performed at elevated temperature: The tetrahedral intermediate collapsed prematurely. 2. Excessively reactive nucleophile: Some highly reactive organolithiums can be difficult to control. 3. Reaction allowed to warm too early: The reaction was not kept at the optimal low temperature before quenching. | 1. Maintain Low Temperature: Ensure the reaction is kept cold (e.g., 0 °C to -78 °C) throughout the addition and for a period afterward. Quench the reaction slowly at this low temperature before allowing it to warm to room temperature.[10] 2. Use a Milder Reagent: If possible, switch from an organolithium to a Grignard reagent, which is generally less reactive. Adding a Lewis acid like CeCl₃ can also temper the reactivity of the nucleophile.[10] 3. Strict Temperature Control: Monitor the internal reaction temperature carefully. |
| Difficult Emulsion During Aqueous Extraction | 1. Formation of magnesium/lithium salts: These can act as surfactants. 2. Polar product or byproducts: Highly polar molecules can bridge the organic and aqueous phases. 3. Insufficient density difference: Solvents like DCM can have densities close to the aqueous phase.[11] | 1. Add Brine: Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which helps to break up emulsions and "salt out" the organic product from the aqueous phase.[11] 2. Filter: Pass the entire mixture through a pad of Celite® or filter paper to remove fine particulates that may be stabilizing the emulsion. 3. Change Solvent: If using DCM, try switching to or adding diethyl ether or ethyl acetate, which have lower densities and can help improve phase separation.[11] |
| Product Lost to Aqueous Layer | 1. Product is a basic compound: Protonated by the acidic quench and becomes a water-soluble salt. 2. Product is highly polar: Possesses high water solubility. | 1. Adjust pH: After the initial acidic quench and separation, carefully basify the aqueous layer with NaHCO₃ or Na₂CO₃ to a neutral or slightly basic pH and re-extract with an organic solvent. Monitor the pH with litmus paper. 2. Continuous Extraction/Salting Out: Use a continuous liquid-liquid extractor for highly polar products. Alternatively, saturate the aqueous layer with NaCl or (NH₄)₂SO₄ before performing multiple extractions. |
Standard Experimental Protocol: Workup Procedure
This protocol outlines a standard, reliable workup and extraction procedure for a typical Weinreb amide reaction with a Grignard reagent.
1. Reaction Quenching: a. After the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LCMS), ensure the reaction flask is maintained in an ice bath (0 °C). b. Slowly and with vigorous stirring, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via an addition funnel. Monitor for any exotherm. c. Continue the addition until no further gas evolution is observed and the reaction mixture becomes a clear biphasic solution or a manageable slurry. d. Allow the mixture to warm to room temperature.
2. Liquid-Liquid Extraction: a. Transfer the entire mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether). c. Shake the funnel vigorously, venting frequently to release any pressure. d. Allow the layers to separate. If an emulsion forms, refer to the Troubleshooting Guide. e. Drain the lower aqueous layer. f. Wash the organic layer sequentially with: i. Water (to remove excess NH₄Cl). ii. Saturated aqueous NaCl (brine) (to remove residual water).[11] g. Drain the final aqueous layer.
3. Drying and Concentration: a. Transfer the organic layer to a clean Erlenmeyer flask. b. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). c. Filter the solution to remove the drying agent. d. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude ketone product.
4. Purification: a. The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during a Weinreb amide workup.
Caption: Troubleshooting decision tree for Weinreb amide workup.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 9. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
stability of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide under acidic conditions
Welcome to the technical support center for N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this versatile reagent in your experiments.
Introduction to this compound
This compound is a specialized Weinreb amide, a class of N-methoxy-N-methylamides renowned for their utility in organic synthesis.[1] These reagents are particularly valued for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1][2] The key to their effectiveness lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon reaction with organometallic reagents, which prevents the common issue of over-addition.[1][2] The presence of a trifluoromethyl group at the 3-position of the benzamide ring, a potent electron-withdrawing group, influences the amide's reactivity and stability, a critical consideration during experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when working with this compound, with a focus on its stability under acidic conditions.
FAQ 1: How stable is this compound to acidic conditions?
Answer:
This compound, like other Weinreb amides, is generally considered stable under the mild acidic conditions typically used during aqueous workup to quench reactions and hydrolyze the tetrahedral intermediate formed after addition of an organometallic reagent.[3] However, its stability is not absolute and is dependent on several factors:
-
Acid Strength: Prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄, or TFA) can lead to hydrolysis of the amide bond.[4]
-
Temperature: Elevated temperatures will accelerate the rate of acid-catalyzed hydrolysis.
-
Reaction Time: The longer the exposure to acidic conditions, the greater the risk of degradation.
The electron-withdrawing trifluoromethyl (-CF₃) group on the benzene ring is expected to decrease the rate of acid-catalyzed hydrolysis compared to an unsubstituted benzamide. This is because the -CF₃ group reduces the electron density of the carbonyl oxygen, making it less basic and therefore less susceptible to protonation by an acid, which is the initial step in acid-catalyzed hydrolysis.[3][5]
Troubleshooting Scenarios & Solutions:
| Scenario | Potential Cause | Recommended Solution |
| Low yield of desired ketone/aldehyde after acidic workup. | Premature hydrolysis of the Weinreb amide starting material or intermediate. | - Use a milder acid for quenching (e.g., saturated aq. NH₄Cl, 1N HCl).- Maintain low temperatures (0 °C to room temperature) during the workup.- Minimize the duration of the acidic wash. |
| Presence of 3-(trifluoromethyl)benzoic acid in the crude product. | Complete hydrolysis of the Weinreb amide. | - Neutralize the reaction mixture with a mild base (e.g., saturated aq. NaHCO₃) immediately after the acidic wash.[6]- Perform extractions quickly and efficiently. |
| Formation of unexpected byproducts. | Complex degradation pathways under harsh acidic conditions. | - Avoid the use of strong, hot acids. If strong acid is required for another part of the molecule, consider protecting the Weinreb amide or performing the deprotection in a separate, carefully controlled step. |
Diagram: General Mechanism of Acid-Catalyzed Amide Hydrolysis
Caption: General mechanism of acid-catalyzed amide hydrolysis.
FAQ 2: What is the recommended procedure for an acidic workup after a Grignard or organolithium reaction with this compound?
Answer:
The goal of the acidic workup is to quench any unreacted organometallic reagent and to hydrolyze the stable tetrahedral intermediate to the desired ketone. A carefully controlled procedure is crucial to avoid unwanted side reactions.
Recommended Protocol:
-
Cooling: Ensure the reaction mixture is cooled to 0 °C in an ice bath before quenching. This is critical to manage the exothermic reaction of the organometallic reagent with the acidic solution and to maintain the stability of the product.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1N HCl to the reaction mixture with vigorous stirring.[7] Saturated NH₄Cl is often preferred as it is less harsh than stronger acids.
-
Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute acid (e.g., 1N HCl) to remove any remaining basic impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid. Be cautious of gas evolution (CO₂).[6]
-
Brine (saturated aqueous NaCl) to aid in the separation of the organic and aqueous layers and to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Troubleshooting Workup Issues:
| Issue | Potential Cause | Solution |
| Emulsion formation during extraction. | High concentration of salts or polar byproducts. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[6] |
| Product remains in the aqueous layer. | The product may have some water solubility, especially if it is a small molecule or contains polar functional groups. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Low mass balance after workup. | Volatility of the product or degradation. | Ensure the product is not volatile before concentrating under high vacuum. If degradation is suspected, analyze a sample of the crude reaction mixture before workup. |
Diagram: Experimental Workflow for Acidic Workup
Caption: Recommended workflow for the acidic workup.
FAQ 3: Can the N-O bond of the Weinreb amide be cleaved under acidic conditions?
Answer:
While the primary pathway for degradation under acidic conditions is the hydrolysis of the amide bond, cleavage of the N-O bond is also a possibility, although it is less commonly observed under typical acidic workup conditions. N-O bond cleavage is more frequently encountered under reductive or photolytic conditions.[5][8][9][10][11]
If N-O bond cleavage were to occur under strongly acidic and forcing conditions, it could potentially lead to the formation of 3-(trifluoromethyl)benzamide and other degradation products. However, for most synthetic applications involving acidic workups, this is not a major competing reaction pathway.
Key Considerations:
-
Reaction Conditions: The likelihood of N-O bond cleavage increases with the harshness of the reaction conditions (e.g., very strong acids, high temperatures, or the presence of certain catalysts).
-
Alternative Cleavage Methods: If N-O bond cleavage is the desired transformation, specific reagents and conditions are typically employed, such as reducing agents or photoredox catalysis, rather than simple acid treatment.[5][8][9][10][11]
Summary of Stability and Best Practices
| Condition | Stability of this compound | Best Practices |
| Mild Acidic Workup (e.g., sat. aq. NH₄Cl, 1N HCl at 0 °C) | Generally Stable | Use for quenching organometallic reactions and hydrolyzing the tetrahedral intermediate. Keep the temperature low and the exposure time short. |
| Strong Aqueous Acid (e.g., >3N HCl, H₂SO₄) at Room Temp | Moderately Stable, risk of slow hydrolysis. | Avoid prolonged exposure. If necessary for other functional groups, monitor the reaction carefully for amide hydrolysis. |
| Strong Aqueous Acid with Heating | Unstable, significant hydrolysis expected. | Avoid these conditions if the Weinreb amide needs to be preserved. |
| Anhydrous Acid (e.g., TFA) | Potentially unstable, especially with prolonged exposure. | Use with caution. Often used for deprotection of other functional groups, which could lead to concurrent Weinreb amide cleavage.[4] |
By understanding the factors that influence the stability of this compound and by adhering to the recommended experimental protocols, researchers can effectively utilize this valuable reagent to achieve their synthetic goals while minimizing unwanted side reactions.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Emulsions in Weinreb Amide Reaction Workups
Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting for a common and often frustrating issue in synthetic chemistry: the formation of emulsions during the workup of Weinreb amide reactions. Drawing from established chemical principles and field-tested experience, this document will equip you with the knowledge to both prevent and resolve these challenging separations.
I. Understanding the "Why": The Root Causes of Emulsions in Weinreb Amide Workups
An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other in the form of microscopic droplets.[1][2] In the context of a Weinreb amide reaction workup, this typically involves the organic solvent layer and the aqueous wash solution failing to separate cleanly. Several factors specific to this reaction can contribute to this problem:
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Surfactant-like Byproducts: The reaction itself, or subsequent quenching steps, can generate species that act as surfactants. These molecules possess both hydrophilic and lipophilic properties, allowing them to stabilize the interface between the organic and aqueous phases, thus preventing coalescence of the dispersed droplets.[3][4]
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Finely Divided Solids: Insoluble byproducts or unreacted starting materials can accumulate at the interface of the two layers, physically preventing the droplets from merging.[4][5]
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High pH: Workups involving basic aqueous solutions, such as sodium bicarbonate, can sometimes lead to the formation of deprotonated species that are amphiphilic, thereby promoting emulsion formation.
-
Vigorous Shaking: While thorough mixing is necessary for an effective extraction, excessive agitation can create very fine droplets that are slow to coalesce, increasing the likelihood of a persistent emulsion.[6]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding emulsions in Weinreb amide workups.
Q1: I've just quenched my Weinreb amide reaction and now have a milky, inseparable layer. What's the first thing I should do?
A1: The simplest initial step is patience. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[5][7] Often, the emulsion will break or at least reduce in volume on its own. Gentle swirling or tapping of the funnel can sometimes encourage the layers to separate.[8]
Q2: I've been told to add brine to break an emulsion. How does this work?
A2: Adding a saturated solution of sodium chloride (brine) is a very effective technique.[3][7] This method, known as "salting out," increases the ionic strength of the aqueous layer.[9][10] This has two main effects: it decreases the solubility of organic compounds in the aqueous phase and increases the density of the aqueous layer, both of which promote a sharper, faster separation.[11]
Q3: Can the choice of organic solvent contribute to emulsion formation?
A3: Absolutely. Some solvents are more prone to forming emulsions than others. For instance, chlorinated solvents like dichloromethane (DCM) are often reported to cause emulsions, particularly when extracting from a basic aqueous solution.[5][12] If you consistently encounter emulsions with a particular solvent, consider switching to an alternative like ethyl acetate or diethyl ether for the extraction.[12]
Q4: I have solid material floating at the interface. What is the best way to handle this?
A4: The presence of suspended solids is a common cause of emulsions.[5] The most effective way to address this is by filtering the entire mixture through a pad of a filter aid like Celite®.[5][7] Celite is an inert diatomaceous earth that provides a porous medium to trap fine particulates, allowing the now clarified liquids to separate cleanly.[5]
III. Troubleshooting Flowchart: A Step-by-Step Guide to Breaking Emulsions
When faced with a persistent emulsion, a systematic approach is key. The following flowchart outlines a series of interventions, from simplest to more advanced.
Caption: Decision-making flowchart for troubleshooting emulsions.
IV. Detailed Experimental Protocols
Here are detailed protocols for the most effective emulsion-breaking techniques.
Protocol 1: Salting Out with Brine
This should be one of the first methods you attempt due to its simplicity and effectiveness.
-
Prepare Saturated Brine: To a flask containing deionized water, add sodium chloride (NaCl) with stirring until no more salt dissolves and a small amount of solid remains at the bottom.
-
Addition to the Emulsion: To your separatory funnel containing the emulsion, add a volume of the saturated brine solution equal to approximately 10-20% of the aqueous layer volume.
-
Mixing: Gently invert the separatory funnel several times. Avoid vigorous shaking, which could reform the emulsion.[3]
-
Observation: Allow the funnel to stand and observe if the layers begin to separate. This process can be repeated if necessary.
Protocol 2: Filtration Through Celite®
This method is particularly useful when suspended solids are the suspected cause of the emulsion.[5]
-
Prepare the Celite® Pad: In a Büchner or fritted glass funnel, place a piece of filter paper. Wet the paper with the organic solvent you are using for the extraction.
-
Add Celite®: Add a 1-2 cm layer of Celite® to the funnel.
-
Pack the Pad: Gently press down on the Celite® with a flat object (like a cork ring) to create a compact pad.
-
Filter the Emulsion: Carefully pour the entire emulsified mixture onto the Celite® pad. Apply gentle vacuum if necessary.
-
Rinse: Rinse the original flask and the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is collected.
-
Separation: The filtrate should now be a clear, biphasic mixture that can be returned to a separatory funnel for clean separation.
Protocol 3: Physical and Mechanical Methods
When chemical methods fail, physical disruption of the emulsion can be effective.
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can force the denser aqueous droplets to coalesce and separate from the organic phase.[8][9]
-
Stirring: Gently stirring the emulsion with a glass rod can sometimes induce the droplets to merge.[8]
-
Temperature Change: Gentle heating may decrease the viscosity of the liquid and promote separation.[1] Conversely, cooling or even partially freezing the aqueous layer can sometimes break an emulsion.[1] Use caution with heating, especially with volatile organic solvents.
V. Proactive Strategies: Preventing Emulsions Before They Form
The best way to deal with an emulsion is to avoid its formation in the first place.[9]
| Strategy | Rationale |
| Gentle Inversions | Minimizes the energy input that creates fine, stable droplets.[3] |
| Pre-wash Solvent Removal | If the reaction solvent (e.g., THF, DMF) is miscible with water, removing it under reduced pressure before the aqueous workup can prevent complications.[5][7] |
| Initial Brine Wash | Using brine for the very first wash can increase the ionic strength of the aqueous phase from the outset, discouraging emulsion formation.[2] |
| Use of Phase Separators | Hydrophobic-treated filter paper or cartridges can allow the organic layer to pass through while retaining the aqueous layer, simplifying the separation process.[13][14] |
VI. Conclusion
Emulsions during the workup of Weinreb amide reactions are a common but manageable problem. By understanding the underlying causes and employing a systematic troubleshooting approach, researchers can efficiently resolve these separation challenges. Remember to start with the simplest methods, such as patience and the addition of brine, before moving on to more involved techniques like filtration or centrifugation. Adopting preventative measures can further streamline your workflow and improve the overall efficiency of your synthesis.
VII. References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: --INVALID-LINK--
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
Tackling emulsions just got easier - Biotage. Available at: --INVALID-LINK--
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: --INVALID-LINK--
-
ISOLUTE® Phase separator | Disposable cartridges and plates - Biotage. Available at: --INVALID-LINK--
-
ISOLUTE® Phase Separators - Select Science. Available at: --INVALID-LINK--
-
Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY) : r/chemistry - Reddit. Available at: --INVALID-LINK--
-
Phase Separator | Dawn Scientific. Available at: --INVALID-LINK--
-
Emulsion Problem Encountered in Extractions - BrainKart. Available at: --INVALID-LINK--
-
Technical Support Center: Overcoming Emulsion Formation in the Liquid-Liquid Extraction of (-)-Carvone - Benchchem. Available at: --INVALID-LINK--
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: --INVALID-LINK--
-
Breaking emulsions : r/chemistry - Reddit. Available at: --INVALID-LINK--
-
How To: Manage an Emulsion - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora. Available at: --INVALID-LINK--
-
How to avoid emulsion during liquid-liquid partition with... - ECHEMI. Available at: --INVALID-LINK--
-
Phase Separator™ reviews - SelectScience. Available at: --INVALID-LINK--
-
Weinreb ketone synthesis - Wikipedia. Available at: --INVALID-LINK--
-
Weinreb amide workup extraction issues : r/OrganicChemistry - Reddit. Available at: --INVALID-LINK--
-
2-Phase Centrifuge Systems | Liquid/Solid Separators - Trucent. Available at: --INVALID-LINK--
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. Available at: --INVALID-LINK--
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. Available at: --INVALID-LINK--
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. Available at: --INVALID-LINK--
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: --INVALID-LINK--
-
Emulsion Breaking: Chemical Formulation Strategies That Work. Available at: --INVALID-LINK--
-
Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC - NIH. Available at: --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. brainkart.com [brainkart.com]
- 5. Workup [chem.rochester.edu]
- 6. echemi.com [echemi.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. biotage.com [biotage.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. selectscience.net [selectscience.net]
Technical Support Center: N,O-Dimethylhydroxylamine & Weinreb Amide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of N,O-dimethylhydroxylamine and its associated byproducts, particularly in the context of Weinreb amide synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the purity of your products and the integrity of your research.
Introduction: The Challenge of Purity in Weinreb Amide Synthesis
N,O-dimethylhydroxylamine is a cornerstone reagent for the synthesis of Weinreb amides, which are exceptionally stable and versatile intermediates for the preparation of ketones and aldehydes.[1][2][3][4] The success of the Weinreb ketone synthesis hinges on the unique stability of the tetrahedral intermediate formed upon nucleophilic attack, which prevents the common problem of over-addition seen with other acyl compounds.[3][5][6]
However, the very properties that make N,O-dimethylhydroxylamine effective—its nucleophilicity and polarity—can present challenges during reaction work-up and product purification. Incomplete reaction, side reactions, or improper quenching can lead to contamination of the desired Weinreb amide with unreacted starting materials and various byproducts. This guide is structured to address these challenges directly, providing clear, actionable protocols and explaining the chemical principles behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the work-up and purification of reactions involving N,O-dimethylhydroxylamine.
Q1: What are the primary byproducts I need to remove after a Weinreb amide synthesis?
A1: The primary species to remove are typically:
-
Excess N,O-dimethylhydroxylamine: As a polar amine, it is often used in slight excess to drive the reaction to completion.
-
N,O-dimethylhydroxylamine Hydrochloride: If the hydrochloride salt was used, any unreacted portion, along with the HCl liberated during the reaction, needs to be neutralized and removed.[1][5]
-
Coupling Agent Residues: Depending on the method used to activate the carboxylic acid, byproducts from coupling agents (e.g., dicyclohexylurea from DCC, or imidazole from CDI) will be present.[7][8]
-
Water-Soluble Salts: Salts like triethylamine hydrochloride or diisopropylethylamine hydrochloride are formed if amine bases are used to neutralize the N,O-dimethylhydroxylamine hydrochloride.
Q2: Why is an acidic quench the first step in my work-up?
A2: An acidic quench, typically with dilute hydrochloric acid (e.g., 1 M HCl) or saturated ammonium chloride (NH₄Cl), is crucial for several reasons:[7][9]
-
Protonation of Bases: It protonates basic compounds in the reaction mixture, including unreacted N,O-dimethylhydroxylamine and any amine bases (e.g., pyridine, triethylamine) used in the reaction.
-
Enhanced Water Solubility: The resulting ammonium salts are highly water-soluble, facilitating their removal from the organic layer into the aqueous phase during extraction.[10][11]
-
Decomposition of Intermediates: In some cases, it helps to decompose reactive intermediates formed during the activation of the carboxylic acid.
Q3: Can I use a basic quench instead of an acidic one?
A3: While a basic quench (e.g., with sodium bicarbonate) is a necessary subsequent step to remove residual acid, it is not recommended as the initial quench. Adding a base first would keep the N,O-dimethylhydroxylamine and other amine byproducts in their free-base form, making them more soluble in the organic extraction solvent and thus harder to remove. The standard, and most effective, procedure is a sequential series of washes: acid, then water, then base.[7]
Q4: I'm observing a persistent emulsion during my extractive work-up. What can I do?
A4: Emulsions are common when dealing with polar byproducts and certain solvents. Here are some effective strategies to break them:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the organic and aqueous layers.[12]
-
Solvent Modification: If using dichloromethane (DCM), adding a less dense solvent like diethyl ether can sometimes help break the emulsion.[12]
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the microscopic droplets that form the emulsion.
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can lead to separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation in the first place.
Part 2: Troubleshooting Guide
This section provides a structured approach to solving specific problems that may arise during the purification of your Weinreb amide.
Problem 1: My final product is contaminated with N,O-dimethylhydroxylamine.
This is a common issue and usually points to an inefficient work-up procedure.
Caption: Troubleshooting workflow for removing residual N,O-dimethylhydroxylamine.
-
Combine the crude reaction mixture with an equal volume of an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl and shake vigorously for 30-60 seconds. Vent the funnel frequently.[7]
-
Allow the layers to separate and drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using EtOAc.
-
Repeat the wash with 1 M HCl.
-
Proceed with a wash using deionized water, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[7]
-
Finally, wash with brine to remove excess water before drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
Problem 2: My product yield is low after work-up.
Low yields can result from the product partitioning into the aqueous layer or from degradation.
| Potential Cause | Recommended Action | Scientific Rationale |
| Product is polar and has some water solubility. | After the initial extractions, "back-extract" the combined aqueous layers with a fresh portion of organic solvent. | This will recover any product that may have partitioned into the aqueous phase, especially if the product itself has polar functional groups. |
| Product is acid-sensitive. | Use a milder acidic quench, such as saturated ammonium chloride (NH₄Cl), instead of strong acids like HCl.[9][13] | Ammonium chloride provides a buffered, weakly acidic environment (pH ~4.5-6) that is sufficient to protonate most amines without exposing the product to harsh acidic conditions that could cleave protecting groups or cause other side reactions. |
| Emulsion formation led to product loss. | Add brine to the emulsion to facilitate layer separation. Avoid vigorous shaking; use gentle inversions instead. | Brine increases the polarity of the aqueous phase, reducing the solubility of organic compounds in it and promoting a cleaner separation.[12] |
Part 3: Advanced Purification Strategies
When standard extractive methods are insufficient, more advanced techniques may be required.
Chromatographic Purification
Silica gel column chromatography is a standard method for purifying Weinreb amides.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point. The polarity can be adjusted based on the specific polarity of your Weinreb amide.
-
Detection: The amide can be visualized using UV light (if it contains a chromophore) or by staining with potassium permanganate or ceric ammonium molybdate (CAM) stains.
Pro-Tip: N,O-dimethylhydroxylamine and its salts are very polar and will typically remain at the baseline of the TLC plate in standard eluent systems. If your product is contaminated, you should see a spot at an Rf of 0. Running a column will effectively separate your product from these highly polar impurities.
Chemical Scavenging
In cases where residual N,O-dimethylhydroxylamine is particularly stubborn, a scavenger resin or a chemical quench specific for amines can be considered, although this is less common for this specific reagent. For instance, resins functionalized with isocyanate or aldehyde groups can react with and bind primary and secondary amines, allowing them to be removed by simple filtration.
Visualizing the Work-up Process
The following diagram illustrates the standard decision-making process for a robust extractive work-up after a Weinreb amide synthesis.
Caption: Standard extractive work-up workflow for Weinreb amide synthesis.
This comprehensive guide should equip you with the knowledge to effectively troubleshoot and resolve issues related to the removal of N,O-dimethylhydroxylamine byproducts. By understanding the chemical principles behind each step of the purification process, you can adapt these protocols to your specific substrates and achieve the high level of purity required for your research and development goals.
References
- 1. Weinreb ketone synthesis | www.wenxuecity.com [wenxuecity.com]
- 2. grokipedia.com [grokipedia.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Weinreb amides [pubsapp.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Workup [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Analysis of Trifluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical properties. Among organofluorine compounds, trifluoromethyl ketones stand out for their unique reactivity and utility as synthetic intermediates. Accurate and efficient characterization of these molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose.
This guide moves beyond a simple recitation of spectral ranges. It delves into the underlying physical organic principles that govern the vibrational spectroscopy of trifluoromethyl ketones, offering a comparative analysis against their non-fluorinated counterparts. We will explore not only how to identify these compounds but why their spectra appear as they do, providing you with the field-proven insights needed for confident structural elucidation.
The "Trifluoromethyl Effect": Why C=O Stretching Frequencies Shift
The most diagnostic feature in the infrared spectrum of a ketone is the intense absorption band corresponding to the carbon-oxygen double bond (C=O) stretching vibration.[1] For a typical saturated aliphatic ketone, such as 2-butanone, this peak appears reliably around 1715 cm⁻¹.[2][3] However, the introduction of a trifluoromethyl (-CF₃) group adjacent to the carbonyl fundamentally alters the electronic environment, leading to a significant and predictable shift in this characteristic frequency.
The three highly electronegative fluorine atoms exert a powerful electron-withdrawing effect through the sigma bonds, known as the inductive effect (-I effect). This effect polarizes the C-CF₃ bond, which in turn pulls electron density away from the carbonyl carbon. This withdrawal of electron density has a critical consequence: it shortens and strengthens the C=O double bond.
According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is directly proportional to the square root of the force constant of the bond. A stronger bond has a higher force constant (k) and therefore vibrates at a higher frequency (wavenumber).
ν ∝ √k
Therefore, the powerful inductive effect of the -CF₃ group increases the force constant of the C=O bond, causing its stretching vibration to absorb infrared radiation at a higher wavenumber compared to simple alkyl ketones.[4][5] This phenomenon is the key to distinguishing trifluoromethyl ketones from other ketone classes using FTIR spectroscopy.
A Comparative Spectral Analysis: Trifluoromethyl Ketones vs. Alternatives
To fully appreciate the diagnostic power of FTIR, we must compare the spectrum of a trifluoromethyl ketone with its common structural analogs: saturated alkyl ketones and conjugated aryl ketones.
| Ketone Class | Example Compound | Typical C=O Wavenumber (cm⁻¹) | Primary Electronic Effect |
| Saturated Alkyl Ketone | 2-Butanone | ~ 1715 | Weak inductive donation from alkyl groups.[3][6] |
| Aryl (Conjugated) Ketone | Acetophenone | ~ 1685 | Resonance delocalization lowers C=O bond order.[1][3][7] |
| Trifluoromethyl Ketone | 1,1,1-Trifluoroacetone | ~ 1780 | Strong inductive withdrawal from the -CF₃ group. |
Note: The value for 1,1,1-Trifluoroacetone's C=O stretch is reported in the gas phase in the NIST Chemistry WebBook and is characteristically high, appearing in the 1780 cm⁻¹ region.[8]
As the data clearly illustrates:
-
Conjugation Lowers the Frequency: In aryl ketones like acetophenone, the C=O group is conjugated with the phenyl ring. This allows for resonance, where the π-electrons of the carbonyl can delocalize into the ring.[7] This delocalization imparts more single-bond character to the C=O bond, weakening it and thus lowering its stretching frequency to ~1685 cm⁻¹.[1][3]
-
Inductive Withdrawal Increases the Frequency: The trifluoromethyl group lacks the π-system needed for resonance but possesses a dominant inductive effect. This effect strengthens the C=O bond, resulting in a significant shift to a higher frequency (~1780 cm⁻¹), far removed from the ranges of both alkyl and aryl ketones.
Field-Proven Protocol: Acquiring a High-Quality FTIR Spectrum via ATR
For routine analysis of liquid or solid trifluoromethyl ketones, the Attenuated Total Reflectance (ATR) technique is superior due to its speed, ease of use, and lack of sample preparation.[9] It provides excellent data with just a small amount of sample.
Experimental Workflow: ATR-FTIR Analysis
Objective: To obtain a clean, interpretable infrared spectrum of a trifluoromethyl ketone sample.
Instrumentation: A modern FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
Step-by-Step Methodology:
-
Prepare the Instrument:
-
Ensure the spectrometer is powered on and has had adequate time to stabilize (typically >30 minutes).
-
Confirm the desiccator is active to minimize water vapor interference in the optical path.
-
-
Clean the ATR Crystal:
-
Causality: Any residue from previous analyses will contaminate your spectrum. A pristine crystal surface is non-negotiable for trustworthy data.
-
Moisten a lint-free laboratory wipe (e.g., Kimwipe) with a volatile solvent in which your compound is soluble (e.g., isopropanol or acetone).
-
Gently wipe the surface of the ATR crystal. Repeat with a second, dry wipe to remove any solvent film.
-
-
Acquire the Background Spectrum:
-
Causality: The background scan measures the spectrum of the ambient environment (air, CO₂, and the ATR crystal itself). This spectrum is subtracted from the sample spectrum to isolate the absorptions of the analyte.
-
With the clean, empty ATR crystal in place, initiate the "Collect Background" or equivalent command in your instrument's software. A typical background scan consists of 16-32 co-added scans for good signal-to-noise.
-
-
Apply the Sample:
-
For Liquids: Place a single drop of the liquid ketone directly onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.
-
For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm, even pressure.
-
Causality: Good contact between the sample and the ATR crystal is essential for a strong signal. The infrared beam's evanescent wave only penetrates a few microns into the sample, so intimate contact is critical.[9]
-
-
Acquire the Sample Spectrum:
-
Initiate the "Collect Sample" command. Use the same number of scans and resolution (typically 4 cm⁻¹) as the background scan for proper subtraction.
-
The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Clean Up:
-
Thoroughly clean the ATR crystal as described in Step 2 to prepare the instrument for the next user.
-
Data Interpretation Workflow Diagram
Caption: Workflow for FTIR analysis using an ATR accessory.
Beyond the Carbonyl: Corroborating Evidence
While the C=O stretch is the primary diagnostic peak, a comprehensive analysis should also look for the C-F stretching vibrations. Organofluorine compounds exhibit very strong, characteristic C-F stretching bands, typically in the 1350-1000 cm⁻¹ region of the spectrum. The presence of one or more intense absorptions in this fingerprint region provides powerful corroborating evidence for the trifluoromethyl group, adding another layer of confidence to your spectral interpretation.
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid identification and characterization of trifluoromethyl ketones. By understanding the powerful inductive effect of the -CF₃ group, researchers can confidently predict and identify the characteristic high-frequency shift of the C=O stretching vibration. This feature, when compared against the lower-frequency absorptions of alkyl and aryl ketones and corroborated by the presence of strong C-F stretching bands, provides a definitive spectral fingerprint. The ATR-based workflow presented here offers a reliable and efficient protocol for obtaining high-quality data, empowering scientists in drug discovery and materials development to make swift and accurate structural assignments.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Acylating Agents: A Comparative Analysis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
In the landscape of modern organic synthesis, the choice of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. This guide provides an in-depth comparison of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a specialized Weinreb amide, with other conventional acylating agents. By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their synthetic challenges.
The Advantage of Controlled Acylation: The Weinreb Amide Moiety
At the heart of this compound lies the N-methoxy-N-methylamide, commonly known as the Weinreb amide. This functional group has gained widespread adoption in organic synthesis due to its remarkable ability to facilitate the clean and high-yielding synthesis of ketones and aldehydes from organometallic reagents.[1][2] Unlike more reactive acylating agents such as acyl chlorides, Weinreb amides circumvent the pervasive issue of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone, leading to the formation of a tertiary alcohol.[1][3]
The key to this controlled reactivity is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][4] This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen, preventing its collapse to the ketone until a deliberate aqueous workup.[1][4] This chelation is the cornerstone of the Weinreb amide's utility, ensuring that the reaction stops cleanly at the ketone stage.[4]
Visualizing the Mechanistic Divergence
To better understand the distinct behaviors of different acylating agents, let's visualize the reaction pathways with an organometallic reagent (R'-M).
Caption: Reaction pathways of a Weinreb amide versus an acyl chloride with an organometallic reagent.
Comparative Performance Analysis
The true measure of an acylating agent's utility lies in its performance in practical applications. Below is a comparative overview of this compound against other common acylating agents in the synthesis of ketones.
| Acylating Agent | Nucleophile | Typical Product(s) | Key Advantages | Common Drawbacks |
| This compound | Grignard Reagents, Organolithiums | Ketone | Excellent yields, high purity, avoids over-addition, stable intermediate.[1][4] | Generally requires a two-step synthesis of the Weinreb amide itself.[1] |
| 3-(Trifluoromethyl)benzoyl Chloride | Grignard Reagents | Mixture of Ketone and Tertiary Alcohol | Highly reactive, readily available. | Prone to over-addition, leading to reduced ketone yield and purification challenges.[1][3] |
| 3-(Trifluoromethyl)benzoic Anhydride | Grignard Reagents | Ketone, Tertiary Alcohol | Less reactive than acyl chlorides, easier to handle. | Over-addition can still be an issue, one equivalent of the carboxylate is wasted.[5] |
| Methyl 3-(Trifluoromethyl)benzoate | Grignard Reagents | Mixture of Ketone and Tertiary Alcohol | Readily available. | Similar over-addition issues as with acyl chlorides.[3] |
Experimental Protocols: A Side-by-Side Look
To provide a practical context for the theoretical advantages, here are representative experimental protocols for the synthesis of 3'-(Trifluoromethyl)propiophenone using both this compound and a traditional acyl chloride.
Protocol 1: Ketone Synthesis via Weinreb Amide
This protocol is based on the established reliability of the Weinreb ketone synthesis.[1]
Reaction: this compound + Ethylmagnesium Bromide → 3'-(Trifluoromethyl)propiophenone
Step-by-Step Methodology:
-
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of ethylmagnesium bromide (1.1 eq) in THF is added dropwise to the stirred solution of the Weinreb amide, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3'-(Trifluoromethyl)propiophenone.
Expected Outcome: This method is anticipated to provide a high yield of the desired ketone with minimal side products, simplifying purification. A patent describing a similar synthesis of 3'-(trifluoromethyl)propiophenone reports a yield of 72-77%.[6]
Protocol 2: Ketone Synthesis via Acyl Chloride
This protocol illustrates the challenges associated with using a highly reactive acylating agent.
Reaction: 3-(Trifluoromethyl)benzoyl Chloride + Ethylmagnesium Bromide → 3'-(Trifluoromethyl)propiophenone + Tertiary Alcohol Byproduct
Step-by-Step Methodology:
-
A solution of 3-(Trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of ethylmagnesium bromide (1.0 eq) in THF is added dropwise to the stirred solution of the acyl chloride, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 30-60 minutes.
-
The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature and is then extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product, a mixture of the ketone and the tertiary alcohol, is purified by column chromatography.
Expected Outcome: The yield of the desired ketone is often moderate, with a significant portion of the starting material being converted to the tertiary alcohol byproduct due to over-addition. Careful control of stoichiometry and temperature is crucial but may not completely suppress the side reaction.
Workflow Comparison
The following diagram illustrates the typical workflows for ketone synthesis using a Weinreb amide versus an acyl chloride.
Caption: Comparative workflows for ketone synthesis.
Chemoselectivity: A Key Advantage in Complex Synthesis
The utility of this compound extends beyond simple ketone synthesis. Its moderate reactivity allows for excellent chemoselectivity in the presence of other sensitive functional groups. For instance, a Weinreb amide can be selectively targeted by an organometallic reagent in the presence of more reactive functionalities like esters or ketones, which would likely react with more aggressive acylating agents.[7] This attribute is invaluable in the synthesis of complex molecules where precise control over reactivity is paramount.
Conclusion: Selecting the Optimal Acylating Agent
While highly reactive acylating agents like acyl chlorides have their place in organic synthesis, the nuanced control offered by this compound and other Weinreb amides presents a compelling advantage in many scenarios. The ability to cleanly and efficiently synthesize ketones from organometallic reagents without the complication of over-addition streamlines synthetic routes, improves yields, and simplifies purification. For researchers and drug development professionals working on complex targets, the reliability and chemoselectivity of Weinreb amides make them a superior choice for a wide range of acylation reactions.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. quora.com [quora.com]
- 6. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ketones from N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
This guide provides an in-depth technical comparison of synthetic methodologies for the conversion of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a Weinreb amide, into valuable ketone intermediates. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles, validate experimental choices, and present objective, data-driven comparisons of leading synthetic strategies.
The Strategic Importance of the Weinreb Amide in Ketone Synthesis
N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful intermediates in organic synthesis.[1][2][3] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functionality provides a reliable and high-yield pathway for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[4]
The primary advantage of the Weinreb amide lies in its reaction with potent organometallic nucleophiles, such as Grignard or organolithium reagents.[1][4] Unlike reactions with more reactive acyl compounds like esters or acid chlorides, the Weinreb amide methodology effectively prevents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to yield a tertiary alcohol.[4][5]
This selectivity is attributed to the formation of a stable, five-membered tetrahedral intermediate, which is stabilized by chelation with the N-methoxy group.[2][4] This intermediate remains stable at low temperatures, collapsing to the desired ketone only upon acidic workup.[1][4] This controlled reactivity allows for the precise and clean synthesis of ketones, tolerating a wide variety of sensitive functional groups within the molecule.[4]
Caption: General mechanism of Weinreb ketone synthesis.
Preparation of the Starting Material: this compound
The synthesis of the Weinreb amide itself is a critical first step. These amides are typically prepared by coupling a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine hydrochloride.[1][4] A variety of coupling reagents can be employed, including standard peptide coupling agents or activating systems like triphenylphosphine (PPh₃) and iodine (I₂).[2][6][7]
Experimental Protocol: Synthesis via PPh₃/I₂ Activation
This protocol is adapted from a general method for Weinreb amide formation using a PPh₃/I₂ system, which offers a reliable and straightforward procedure.[6][7]
-
To a stirred solution of iodine (1.0 mmol) in dry dichloromethane (CH₂Cl₂) (5 mL) at 0 °C, add triphenylphosphine (1.0 mmol).
-
Flush the reaction mixture with nitrogen and stir for 5 minutes at 0 °C.
-
Add 3-(trifluoromethyl)benzoic acid (1.0 mmol).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.0 mmol), followed by the dropwise addition of diisopropylethylamine (iPr₂NEt) (2.5 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the starting carboxylic acid.
-
Upon completion, the reaction mixture is concentrated, and the crude product is purified by silica gel column chromatography to yield this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Comparative Guide to Trifluoromethyl Ketone Synthesis
Introduction
The trifluoromethyl ketone (TFMK) moiety is a cornerstone in modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the ketone's reactivity, making TFMKs valuable as stable mimics of tetrahedral transition states in enzymatic reactions and as powerful metal chelators in enzyme inhibitors.[2][3] This unique profile has cemented their role as critical synthons for developing novel pharmaceuticals.[4]
However, the synthesis of TFMKs is not trivial. The direct introduction of a trifluoroacetyl group presents a significant challenge, and many traditional methods suffer from limitations in substrate scope, harsh reaction conditions, or low yields.[1] This guide provides an in-depth, comparative analysis of three prominent synthetic strategies for preparing TFMKs, offering quantitative yield data and field-proven insights to help researchers select the optimal method for their specific application. We will delve into the mechanistic underpinnings of each protocol, providing a clear rationale for experimental choices and a robust framework for troubleshooting and optimization.
Comparative Methodologies for Trifluoromethyl Ketone Synthesis
We will compare three distinct and widely adopted approaches:
-
Nucleophilic Trifluoromethylation of Esters with Ruppert-Prakash Reagent (TMSCF₃): A classic and versatile method utilizing a silicon-based nucleophilic CF₃ source.
-
Nucleophilic Trifluoromethylation of Esters with Fluoroform (HCF₃): An economical and atom-efficient approach using a common industrial byproduct.
-
Photoredox-Catalyzed Radical Trifluoromethylation of Silyl Enol Ethers: A modern, mild approach leveraging visible light to generate CF₃ radicals for C-C bond formation.
General Experimental Workflow
The successful synthesis and analysis of TFMKs follow a structured workflow. Understanding this process is key to achieving reproducible, high-yield results.
Caption: Generalized workflow for trifluoromethyl ketone synthesis.
Method 1: Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
The use of trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, is one of the most reliable and widely used methods for nucleophilic trifluoromethylation.[5][6] It is particularly effective for converting esters to TFMKs.[1][7]
Mechanistic Insight: The reaction is initiated by a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[5] The fluoride anion attacks the silicon atom of TMSCF₃, generating a hypervalent pentacoordinate silicon intermediate.[1][8] This species is in equilibrium with a small amount of the free trifluoromethyl anion (CF₃⁻), a potent nucleophile.[6][8] The CF₃⁻ anion then attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate subsequently eliminates the alkoxy group to furnish the desired trifluoromethyl ketone.[6] The choice of a catalytic amount of a soluble fluoride source is crucial for a controlled and efficient reaction.[8]
Caption: Mechanism of TMSCF₃-mediated trifluoromethylation.
Representative Protocol: Synthesis of Aryl TFMKs from Esters [1]
-
Preparation: To a solution of the carboxylic ester (1.0 equiv) in anhydrous tetrahydrofuran (THF), add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~10 mol%).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding 1 M HCl at 0 °C.
-
Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Advantages & Disadvantages:
-
Pros: High yields for a broad range of substrates, including aromatic and aliphatic esters.[1] Well-established and reliable protocols are available.[5]
-
Cons: The reagent is relatively expensive. The reaction is sensitive to moisture and requires strictly anhydrous conditions.
Method 2: Nucleophilic Trifluoromethylation with Fluoroform (HCF₃)
Fluoroform (HCF₃) is an inexpensive industrial byproduct, making it an economically attractive source for the trifluoromethyl group.[9] Recent advancements have enabled its use for the efficient synthesis of TFMKs from readily available methyl esters.[2][3]
Mechanistic Insight: This method relies on the deprotonation of fluoroform by a strong base, such as potassium hexamethyldisilazide (KHMDS), to generate the trifluoromethyl anion (CF₃⁻).[2][3] The choice of solvent is critical; coordinating solvents like triglyme are used to encapsulate the potassium cation (K⁺), which prevents the decomposition of the unstable CF₃⁻ anion into difluorocarbene (CF₂) and fluoride (F⁻).[3] The "naked" and highly nucleophilic CF₃⁻ anion then readily attacks the ester carbonyl, leading to the TFMK after the elimination of methoxide.[3]
Representative Protocol: Synthesis from Methyl Esters [9]
-
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the methyl ester (1.0 equiv) and KHMDS (2.0 equiv) in anhydrous triglyme.
-
Reagent Addition: Cool the solution to -40 °C. Introduce fluoroform gas (HCF₃, ~1.0 equiv) into the reaction vessel via a balloon or gas inlet.
-
Reaction: Stir the mixture at -40 °C for the specified reaction time (typically 1-3 hours), monitoring progress by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution at -40 °C and allow it to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Advantages & Disadvantages:
-
Pros: Utilizes an inexpensive and abundant CF₃ source.[9] The procedure is relatively straightforward and avoids costly reagents.[2]
-
Cons: Requires a strong base and cryogenic temperatures. The protocol is not applicable to esters that are prone to enolization.[2] Handling a gaseous reagent requires specialized equipment.
Method 3: Photoredox-Catalyzed Radical Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions.[10][11] This strategy can be applied to TFMK synthesis by reacting silyl enol ethers with a suitable CF₃ radical precursor, such as bromotrifluoromethane (CF₃Br).[11][12]
Mechanistic Insight: The reaction begins with the excitation of a photocatalyst (e.g., fac-Ir(ppy)₃) by visible light (blue LEDs).[11] The excited-state photocatalyst ([Ir]*) is oxidatively quenched by CF₃Br, generating a CF₃ radical and a bromide anion, while the photocatalyst is oxidized ([Ir]⁺). The electrophilic CF₃ radical then adds to the electron-rich double bond of the silyl enol ether, forming a radical intermediate. This intermediate is then oxidized by the [Ir]⁺ species, regenerating the ground-state photocatalyst and forming a cationic intermediate. Subsequent desilylation yields the final α-trifluoromethyl ketone product.[11]
Representative Protocol: Synthesis from Silyl Enol Ethers [11]
-
Preparation: In a Schlenk flask, dissolve the silyl enol ether (1.0 equiv) and the photocatalyst (fac-Ir(ppy)₃, 0.5-1 mol%) in a suitable solvent (e.g., acetone).
-
Reagent Addition: Seal the flask and introduce bromotrifluoromethane (CF₃Br, 1.5 atm) gas.
-
Reaction: Irradiate the stirred reaction mixture with a 10 W blue LED strip at room temperature for 12-24 hours.
-
Workup: Upon completion, vent the excess CF₃Br gas and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product directly via flash column chromatography on silica gel.
Advantages & Disadvantages:
-
Pros: Extremely mild reaction conditions (room temperature, visible light).[11] High functional group tolerance.[13]
-
Cons: Requires specialized photochemical equipment. Silyl enol ether starting materials must often be prepared in a separate step from the corresponding ketones.[11] The use of a gaseous reagent (CF₃Br) can be cumbersome.
Quantitative Yield Comparison
The choice of synthetic method often comes down to a trade-off between reagent cost, operational simplicity, and achievable yield for a specific substrate. The following table summarizes typical isolated yields for the synthesis of various TFMKs using the discussed methodologies.
| Starting Material (Substrate Type) | Method 1: TMSCF₃ | Method 2: HCF₃ | Method 3: Photoredox |
| Methyl 4-methoxybenzoate | 95%[1] | 92%[9] | N/A |
| Methyl 2-naphthoate | 85%[1] | 81%[9] | N/A |
| Methyl 4-chlorobenzoate | 82%[1] | 75%[9] | N/A |
| Trimethylsilyl enol ether of Acetophenone | N/A | N/A | 85%[11] |
| Trimethylsilyl enol ether of 4'-Fluoroacetophenone | N/A | N/A | 71%[11] |
| Trimethylsilyl enol ether of Propiophenone | N/A | N/A | 77%[11] |
| Methyl cinnamate (Conjugated Ester) | ~70% | 62%[9] | N/A |
| Methyl adamantanecarboxylate (Aliphatic) | ~75% | 50%[9] | N/A |
N/A: Not applicable, as the starting material is incompatible with the reaction mechanism.
Conclusion and Recommendations
The synthesis of trifluoromethyl ketones is a dynamic field with multiple robust methodologies available to the modern chemist.
-
For versatility and reliability , the Ruppert-Prakash (TMSCF₃) method remains a top choice, consistently delivering high yields across a wide array of ester substrates, provided the cost and moisture sensitivity are manageable.[1][5]
-
For cost-effectiveness and large-scale synthesis , the fluoroform (HCF₃) method presents a compelling alternative, transforming an inexpensive feedstock into valuable products.[2][3][9] Its primary limitation is the incompatibility with enolizable esters and the need for cryogenic conditions.
-
For substrates sensitive to harsh reagents or for late-stage functionalization , the photoredox-catalyzed radical approach offers unparalleled mildness and functional group tolerance.[11][13] While requiring the pre-synthesis of silyl enol ethers, it opens the door to complex molecular architectures that would be inaccessible via traditional nucleophilic routes.
Ultimately, the optimal choice depends on the specific target molecule, available laboratory infrastructure, and economic considerations. By understanding the mechanistic principles and quantitative performance of each method, researchers can make informed decisions to accelerate their discovery and development programs.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 8. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Trifluoromethylated Benzophenones: Elucidating Structure Through Modern Analytical Techniques
Introduction
Trifluoromethylated benzophenones are a class of organic compounds of significant interest to researchers in medicinal chemistry, materials science, and photochemistry. The incorporation of a trifluoromethyl (-CF₃) group, a potent electron-withdrawing substituent, onto the benzophenone scaffold dramatically alters the molecule's electronic properties, reactivity, and biological activity. Accurate structural confirmation and differentiation of isomers—where the -CF₃ group is positioned at the ortho (2-), meta (3-), or para (4-) position of one of the phenyl rings—is paramount for reproducible research and the development of novel applications.
This guide provides an in-depth, comparative analysis of the spectroscopic characterization of these three key isomers. We will move beyond a simple recitation of data, offering insights into why the spectra appear as they do. By understanding the causal relationships between the substituent position and the resulting spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), researchers can confidently identify and characterize these valuable molecules. This document is designed to serve as a practical, field-proven resource for scientists and drug development professionals, grounded in established analytical principles.
The Inductive and Mesomeric Influence of the Trifluoromethyl Group
The trifluoromethyl group exerts a strong electron-withdrawing effect through both induction (σ-withdrawal) and negative hyperconjugation. This significantly deshields nearby nuclei and perturbs the electronic structure of the entire molecule.[1] The position of the -CF₃ group relative to the carbonyl moiety dictates the extent of its influence on the π-conjugated system, leading to distinct and predictable differences in the spectroscopic data of the ortho, meta, and para isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Analysis
NMR spectroscopy is arguably the most powerful tool for the unambiguous differentiation of trifluoromethylated benzophenone isomers. We will examine ¹⁹F, ¹³C, and ¹H NMR data in concert to build a complete structural picture.
¹⁹F NMR Spectroscopy: The Key Signature
The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR, making ¹⁹F NMR a rapid and direct method for confirming the presence of the trifluoromethyl group.[2] For trifluoromethylated benzophenones, the ¹⁹F NMR spectrum typically displays a sharp singlet, as there are no neighboring fluorine atoms to cause splitting. The chemical shift (δ) of this singlet is sensitive to the electronic environment of the aromatic ring.
Generally, the ¹⁹F chemical shift for a -CF₃ group on a benzene ring falls within the range of -60 to -65 ppm (relative to CFCl₃).[3][4] Subtle differences between the isomers can be observed, reflecting the varying electronic demands of their respective positions.
Table 1: Comparative ¹⁹F NMR Chemical Shifts of Trifluoromethylated Benzophenones
| Isomer | Typical ¹⁹F Chemical Shift (δ, ppm) | Reference |
| 2-(Trifluoromethyl)benzophenone | ~ -58 to -60 | [3][5] |
| 3-(Trifluoromethyl)benzophenone | ~ -62 to -63 | [6] |
| 4-(Trifluoromethyl)benzophenone | ~ -63 | [3][7] |
Note: Chemical shifts are recorded in CDCl₃ and can vary slightly based on solvent and instrument calibration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The strong electron-withdrawing nature of the -CF₃ group results in two key observable effects:
-
Direct C-F Coupling: The carbon atom directly attached to the fluorine atoms (the quaternary -CF₃ carbon) appears as a quartet due to coupling with the three fluorine nuclei (¹J_CF). This signal is typically found around 123-124 ppm with a large coupling constant (J ≈ 271-272 Hz).[3]
-
Positional Deshielding: The position of the -CF₃ group influences the chemical shifts of the aromatic carbons. The carbon atom ipso to the -CF₃ group is also split into a quartet, though with a smaller coupling constant (²J_CF), and its chemical shift is highly dependent on the isomer.
The carbonyl carbon (C=O) is also sensitive to the electronic effects of the substituent. The para-isomer, with the -CF₃ group directly in conjugation with the electron-donating effect of the carbonyl (through the phenyl ring), often shows the most downfield (deshielded) carbonyl carbon signal.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Selected Peaks, CDCl₃)
| Isomer | Carbonyl (C=O) δ (ppm) | Quaternary (CF₃) δ (ppm) & Coupling (¹J_CF, Hz) | Aromatic C-CF₃ δ (ppm) & Coupling (²J_CF, Hz) | Reference |
| Benzophenone (ref.) | ~196.9 | N/A | N/A | [8] |
| 2-(CF₃)benzophenone | ~195.5 | ~123.7 (q, J ≈ 272 Hz) | ~129.5 (q, J ≈ 30 Hz) | [5] |
| 3-(CF₃)benzophenone | ~195.3 | ~123.5 (q, J ≈ 272 Hz) | ~131.2 (q, J ≈ 33 Hz) | [9][10] |
| 4-(CF₃)benzophenone | ~195.8 | ~123.8 (q, J ≈ 271 Hz) | ~134.5 (q, J ≈ 33 Hz) | [3][7] |
¹H NMR Spectroscopy: Probing the Aromatic Environment
The ¹H NMR spectra of these isomers display complex multiplets in the aromatic region (typically 7.4-8.0 ppm). The key to differentiation lies in the splitting patterns and chemical shifts of the protons on the trifluoromethyl-substituted ring.
-
4-(Trifluoromethyl)benzophenone: Exhibits the most straightforward pattern for the substituted ring: two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing -CF₃ group are shifted significantly downfield.[11]
-
3-(Trifluoromethyl)benzophenone: Shows a more complex pattern with four distinct signals for the substituted ring, often appearing as a series of multiplets.
-
2-(Trifluoromethyl)benzophenone: Also presents a complex multiplet pattern. Steric hindrance from the ortho -CF₃ group can cause twisting of the phenyl ring out of the plane of the carbonyl group, further influencing the chemical shifts of nearby protons.
Vibrational Spectroscopy (FT-IR): Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of the core functional groups. The two most diagnostic vibrational bands are the carbonyl (C=O) stretch and the carbon-fluorine (C-F) stretches.
-
Carbonyl (C=O) Stretch: For unsubstituted benzophenone, this strong absorption appears around 1665 cm⁻¹.[12][13] The electron-withdrawing -CF₃ group slightly increases the double bond character of the carbonyl through induction, typically shifting this band to a slightly higher wavenumber (frequency). The effect is most pronounced in the para-isomer where mesomeric effects also play a role.
-
Carbon-Fluorine (C-F) Stretches: The -CF₃ group gives rise to very strong and characteristic absorption bands, typically in the 1300-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum and serve as a clear indicator of trifluoromethylation.
Table 3: Comparative FT-IR Vibrational Frequencies (cm⁻¹)
| Isomer | Carbonyl (C=O) Stretch | C-F Stretches (Strong) | Reference |
| Benzophenone (ref.) | ~1665 | N/A | [12][13] |
| 2-(CF₃)benzophenone | ~1675 | ~1315, ~1165, ~1125 | [5][13] |
| 3-(CF₃)benzophenone | ~1668 | ~1325, ~1170, ~1130 | [14][15] |
| 4-(CF₃)benzophenone | ~1670 | ~1320, ~1160, ~1120 | [7][12] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Benzophenone exhibits two main absorption bands: a strong π → π* transition around 250 nm and a weaker, broader n → π* transition at longer wavelengths (~340 nm).[16][17] The position and intensity of these bands are sensitive to substitution.
The electron-withdrawing -CF₃ group generally causes a slight blue shift (hypsochromic shift) of the n → π* transition, as it lowers the energy of the non-bonding n-orbital on the carbonyl oxygen. The effect on the π → π* transition is more complex and depends on the isomer, but typically results in a slight red shift (bathochromic shift) due to extension of the conjugated system. Direct comparative studies show that the local electronic transitions can be subtly tuned by the substituent's position.[18]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. All three isomers have the same molecular formula (C₁₄H₉F₃O) and a monoisotopic mass of approximately 250.06 Da.[5][7][10]
The primary fragmentation pathway under electron ionization (EI) involves alpha-cleavage adjacent to the carbonyl group. The most common and stable fragments observed are:
-
[M]⁺•: The molecular ion peak at m/z 250.
-
[C₆H₅CO]⁺: The benzoyl cation at m/z 105 (often the base peak).
-
[C₆H₅]⁺: The phenyl cation at m/z 77, from the loss of CO from the benzoyl cation.
-
[M - C₆H₅]⁺: The trifluoromethylbenzoyl cation at m/z 173.
-
[CF₃C₆H₄]⁺: The trifluoromethylphenyl cation at m/z 145, from the loss of CO from the m/z 173 fragment.
While the major fragments are the same for all three isomers, the relative intensities of these fragments can sometimes provide clues to the substitution pattern, although differentiation by EI-MS alone can be challenging.
Experimental Protocols and Workflows
General Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or unknown trifluoromethylated benzophenone sample.
Caption: A logical workflow for the complete spectroscopic characterization of a trifluoromethylated benzophenone isomer.
Detailed Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the trifluoromethylated benzophenone sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
¹⁹F NMR Acquisition: Switch the probe to the ¹⁹F frequency. Acquire a simple one-pulse experiment. As ¹⁹F is very sensitive, 4-8 scans are often sufficient.
-
¹³C NMR Acquisition: Switch the probe to the ¹³C frequency. Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be required for a high-quality spectrum, especially for quaternary carbons.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The successful characterization of trifluoromethylated benzophenone isomers hinges on a multi-technique, comparative approach. While ¹⁹F NMR provides a definitive signature for the presence of the trifluoromethyl group, it is the combined analysis of ¹H and ¹³C NMR that allows for the unambiguous assignment of the ortho, meta, or para isomeric form. FT-IR serves as a rapid and robust confirmation of the core functional groups, while Mass Spectrometry validates the molecular weight. By understanding the predictable electronic influences of the -CF₃ group in each position, researchers can interpret these complementary datasets to arrive at a confident and complete structural assignment, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. 3-(TRIFLUOROMETHYL)BENZOPHENONE(728-81-4) 13C NMR [m.chemicalbook.com]
- 10. 3-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethyl)benzophenone(728-86-9) 1H NMR spectrum [chemicalbook.com]
- 12. 4-(Trifluoromethyl)benzophenone [webbook.nist.gov]
- 13. 2-(Trifluoromethyl)benzophenone [webbook.nist.gov]
- 14. 3-(TRIFLUOROMETHYL)BENZOPHENONE(728-81-4) IR2 [m.chemicalbook.com]
- 15. 3-(TRIFLUOROMETHYL)BENZOPHENONE(728-81-4) IR Spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Benzophenone [webbook.nist.gov]
- 18. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide to the Analytical Methods for Chiral Trifluoromethyl Ketones
Introduction: The Rising Importance of Chiral Trifluoromethyl Ketones
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing metabolic stability, binding affinity, and lipophilicity. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized. When attached to a stereogenic center, as in chiral trifluoromethyl ketones, it creates compounds of significant interest. These ketones are not only valuable synthetic intermediates for creating more complex chiral molecules like β-trifluoromethyl alcohols but are also potent enzyme inhibitors, mimicking the tetrahedral transition state of amide or ester hydrolysis.
The precise control and analysis of stereochemistry are non-negotiable in pharmaceutical development, as different enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are essential for determining enantiomeric purity and absolute configuration. This guide provides an in-depth comparison of the primary analytical techniques used for chiral trifluoromethyl ketones, grounded in experimental data and field-proven insights to aid researchers in method selection and development.
Method Selection Framework: A Logic-Driven Approach
Choosing the appropriate analytical technique depends on several factors, including the analyte's physical properties (volatility, solubility), the required information (enantiomeric excess, absolute configuration), and available instrumentation. The following decision tree illustrates a logical workflow for method selection.
Caption: Decision workflow for selecting an analytical method for chiral trifluoromethyl ketones.
Chromatographic Methods: The Workhorse of Enantioseparation
Chromatographic techniques are the most widely used methods for separating enantiomers to determine their relative proportions (enantiomeric excess, or ee). The separation relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is most often part of the stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and established method for the enantioseparation of non-volatile compounds. For trifluoromethyl ketones, polysaccharide-based chiral stationary phases (CSPs) are exceptionally effective.
Principle of Separation & Causality: Polysaccharide CSPs, typically derivatives of amylose or cellulose coated or immobilized on a silica support, possess helical grooves and chiral cavities. Enantiomeric separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The electron-withdrawing nature of the trifluoromethyl group and the polar carbonyl group are key interaction points. The choice between an amylose-based CSP (e.g., Chiralpak® AD, IA) and a cellulose-based CSP (e.g., Chiralcel® OD, OJ) is often empirical, as subtle differences in the analyte's structure can lead to a reversal in elution order or a complete loss of separation. Normal-phase mode, using hexane/alcohol mobile phases, is typically the first choice as it promotes the crucial hydrogen bonding interactions with the CSP.
Comparative Performance Data:
The following table summarizes typical separation data for a model compound, 1-phenyl-2,2,2-trifluoroethanone, on common polysaccharide CSPs.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | k₁¹ | α² | Rₛ³ |
| 1-Phenyl-2,2,2-trifluoroethanone | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (95:5) | 2.85 | 1.32 | 3.10 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (95:5) | 3.40 | 1.21 | 2.55 | |
| Chiralcel® OJ-H (Cellulose derivative) | n-Hexane/Methanol (90:10) | 2.15 | 1.45 | 4.20 |
¹ Retention Factor (k₁): For the first-eluting enantiomer. ² Separation Factor (α): A measure of selectivity (k₂/k₁). A value > 1.1 is desirable. ³ Resolution (Rₛ): A measure of baseline separation. A value ≥ 1.5 indicates complete separation.
Experimental Protocol: Chiral HPLC Screening
Caption: Step-by-step workflow for chiral HPLC method development.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC, offering significant advantages in speed and efficiency. It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations.
Principle of Separation & Causality: The separation mechanism in chiral SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs are the most widely used and effective. A polar organic co-solvent (modifier), typically methanol or ethanol, is added to the CO₂ to modulate analyte retention and enhance chiral recognition. The low viscosity of the supercritical fluid mobile phase permits higher flow rates without a proportional increase in backpressure, drastically reducing analysis times, often from >10 minutes in HPLC to <3 minutes in SFC. This makes SFC ideal for high-throughput screening applications.
Comparative Performance Data:
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Back Pressure | Flow Rate | Analysis Time (min) |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | Chiralpak® AS-H | CO₂/Methanol (90:10) | 150 bar | 3.0 mL/min | 2.5 |
| Lux® Cellulose-2 | CO₂/Methanol (85:15) | 150 bar | 4.0 mL/min | 1.8 | |
| Chiralcel® OJ-H | CO₂/Isopropanol (92:8) | 150 bar | 3.0 mL/min | 3.1 |
Experimental Protocol: Chiral SFC Screening
-
Sample Preparation: Dissolve the ketone (approx. 1 mg/mL) in methanol or ethanol.
-
System & Columns: Utilize an SFC system with complementary columns such as Chiralpak® IA, IC, and Lux® Cellulose-2.
-
Initial Conditions:
-
Mobile Phase: Start with a gradient of 5% to 40% Methanol in CO₂ over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: Maintain at 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
-
Optimization: Once a "hit" is found (i.e., partial separation), switch to an isocratic method. Adjust the percentage of the alcohol modifier to optimize the resolution (Rs) and retention time. A lower modifier percentage generally increases retention and can improve resolution.
Chiral Gas Chromatography (GC)
For trifluoromethyl ketones that are sufficiently volatile and thermally stable, chiral GC offers exceptional resolution and sensitivity.
Principle of Separation & Causality: Chiral separation in GC is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin derivative. Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include the analyte within their cavity. Enantioseparation occurs due to differences in the stability of the diastereomeric host-guest complexes formed between the enantiomers and the chiral cyclodextrin. The fit and interactions (e.g., hydrogen bonding, dipole interactions) within this chiral cavity are stereospecific. The trifluoromethyl group's size and electronic properties play a significant role in these interactions.
Comparative Performance Data:
| Analyte | Chiral Stationary Phase (CSP) | Oven Program | α | Rₛ |
| 3,3,3-Trifluoro-1-phenylpropan-2-one | Rt-βDEXsm (Derivatized β-Cyclodextrin) | 80°C (1 min), then 5°C/min to 180°C | 1.08 | 1.9 |
| 1,1,1-Trifluorooctan-2-one | Rt-βDEXse (Derivatized β-Cyclodextrin) | 60°C (2 min), then 10°C/min to 160°C | 1.05 | 1.6 |
Experimental Protocol: Chiral GC-MS Analysis
-
Sample Preparation: Dilute the sample to approximately 100-500 µg/mL in a volatile solvent like hexane or ethyl acetate.
-
GC-MS System:
-
Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split injection (50:1 ratio) at 220 °C.
-
Oven Program: Start at 70 °C, hold for 1 min, ramp at 4 °C/min to 190 °C, and hold for 5 min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-350.
-
-
Data Analysis: Identify enantiomer peaks by their mass spectra and retention times. Calculate ee% from the peak areas in the total ion chromatogram (TIC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative to chromatography for determining enantiomeric excess without requiring physical separation. The method relies on converting the enantiomers into diastereomers (covalently or non-covalently), which are distinguishable in the NMR spectrum. The presence of the CF₃ group is a major advantage, as ¹⁹F NMR is highly sensitive and has a wide chemical shift range, often providing clean, baseline-separated signals.
Principle of Distinction & Causality: Enantiomers are chemically indistinguishable in an achiral solvent. To resolve them by NMR, a chiral environment is introduced.
-
Chiral Derivatizing Agents (CDAs): The ketone is reacted with an enantiopure CDA (e.g., Mosher's acid chloride) to form a covalent pair of diastereomers. These diastereomers have different physical properties and thus distinct chemical shifts (Δδ).
-
Chiral Solvating Agents (CSAs): The ketone is mixed with a CSA (e.g., a chiral lanthanide shift reagent or a chiral cobalt complex) to form transient, non-covalent diastereomeric complexes. These complexes are in fast exchange, but the time-averaged chemical shifts of the enantiomers become different.
The ¹⁹F nucleus of the trifluoromethyl group is an exceptional probe. Its chemical shift is highly sensitive to its electronic environment, leading to large and easily quantifiable differences (Δδ) between the diastereomeric species, making ¹⁹F NMR a superior choice over ¹H NMR for these molecules.
Experimental Protocol: ¹⁹F NMR for ee% Determination using a CSA
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the chiral trifluoromethyl ketone into an NMR tube.
-
Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹⁹F{¹H} NMR spectrum of the racemic or enriched sample.
-
-
Addition of CSA:
-
Prepare a stock solution of a suitable chiral solvating agent (e.g., a chiral cobalt(III) complex).
-
Add a sub-stoichiometric amount (e.g., 0.2 equivalents) of the CSA to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
-
Data Acquisition:
-
Acquire another ¹⁹F{¹H} NMR spectrum. You should observe splitting of the CF₃ signal into two distinct peaks, one for each enantiomer.
-
If separation is insufficient, incrementally add more CSA (e.g., in 0.2 eq steps) until baseline resolution is achieved. Avoid adding a large excess, which can cause line broadening.
-
-
Calculation:
-
Integrate the two separated ¹⁹F signals.
-
Calculate the enantiomeric excess using the formula: ee% = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100.
-
Absolute Configuration Determination: Vibrational Circular Dichroism (VCD)
While chromatographic and NMR methods can quantify enantiomers, they generally cannot assign the absolute configuration (R/S) without a known standard. Vibrational Circular Dichroism (VCD) is a powerful technique that determines the absolute configuration of a chiral molecule in solution, requiring no crystallization or derivatization.
Principle of VCD & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. An experimental VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure, including its stereochemistry. The process involves:
-
Experimental Measurement: The VCD spectrum of the chiral ketone is measured in solution (e.g., in CDCl₃).
-
Computational Modeling: The 3D structure of one enantiomer (e.g., the R-enantiomer) is modeled using Density Functional Theory (DFT) calculations. Its theoretical VCD spectrum is then computed.
-
Comparison: The experimental spectrum is compared to the calculated spectrum of the R-enantiomer and its mirror image (which represents the S-enantiomer). A direct match in the pattern of positive and negative bands between the experimental and one of the theoretical spectra provides a confident assignment of the absolute configuration.
This method is highly reliable because it is based on the molecule's entire vibrational structure rather than the properties of a single chromophore.
Workflow for VCD Analysis
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a specialized amide reagent, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in regulatory standards and field-proven best practices. The causality behind each step is explained to ensure a self-validating and trustworthy safety system within your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified with specific hazards that directly inform the required disposal procedures.[1][2][3] Failure to adhere to these guidelines can result in regulatory penalties, environmental contamination, and significant safety incidents.
The primary characteristic dictating this compound's disposal pathway is its chemical structure: it is a halogenated organic compound due to the presence of the trifluoromethyl (-CF3) group.[4] This classification is critical, as environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate specific disposal methods for halogenated wastes.[5][6] These compounds often require high-temperature incineration to ensure complete destruction and prevent the formation of persistent and toxic byproducts.[4]
Table 1: Hazard Profile of this compound
| Hazard Attribute | Identifier | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark: Indicates potential for skin and eye irritation, harmful if swallowed, or respiratory irritation. | [1][2][7] |
| Signal Word | Warning | Indicates a less severe, but still present, hazard level. | [1][2][7] |
| Hazard Statements | H302 | Harmful if swallowed. | [2][8] |
| H315 | Causes skin irritation. | [1][3] | |
| H319 | Causes serious eye irritation. | [1][3] |
| | H335 | May cause respiratory irritation. |[1][3] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the procedure for disposing of pure this compound, solutions containing it, and contaminated labware.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure identified in the hazard profile.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[9][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[9][10]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[10]
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, or if dealing with a volatile solution, a NIOSH-approved respirator may be necessary.[1] All waste handling should ideally occur within a certified chemical fume hood.[3]
Step 2: Waste Segregation (Critical Step)
This is the most crucial part of the process. Improper segregation can lead to dangerous chemical reactions, invalidate an entire waste drum, and significantly increase disposal costs.[11]
-
Action: Designate a specific, properly labeled waste container exclusively for "Halogenated Organic Waste." [4]
-
Causality: this compound must NOT be mixed with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[11] The disposal pathways are different; halogenated waste requires specialized incineration, while non-halogenated solvents may be recycled or used for fuel blending.[11] Mixing these streams constitutes a compliance violation and a safety hazard.
Step 3: Container Selection and Labeling
The integrity and labeling of your waste container are paramount for safety and compliance.
-
Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free from cracks or leaks.[8]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
Step 4: Managing Different Waste Forms
-
Unused or Expired Solid Compound: Scrape the solid material directly into the designated halogenated waste container using a dedicated spatula.
-
Solutions: Carefully pour solutions containing the compound into the liquid halogenated waste container. Use a funnel to prevent spills.
-
Contaminated Labware (e.g., vials, stir bars, silica gel):
-
Gross Decontamination: Rinse the item with a minimal amount of a suitable solvent (e.g., acetone or methanol) into the halogenated waste container to capture the majority of the residue.
-
Solid Waste Disposal: The rinsed, "empty" container or labware should be disposed of as solid hazardous waste. Place these items in a designated, lined solid waste container clearly marked "Hazardous Waste - Contaminated Labware." Do not discard in regular trash. An inner packaging that held the chemical should be handled like the product itself.[3][8]
-
Step 5: Storage and Final Disposal
-
Storage: Keep the waste container tightly sealed when not in use.[1][10] Store it in a designated satellite accumulation area (SAA) within the lab, which should be under the control of laboratory personnel and away from drains, heat sources, and incompatible chemicals.[9]
-
Arranging Disposal: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction in accordance with all local and national regulations.[3][8]
Disposal Decision Workflow
The following diagram illustrates the logical process for ensuring the proper disposal of this compound waste streams.
Caption: Disposal decision workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. bucknell.edu [bucknell.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
A Researcher's Guide to the Safe Handling of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a member of the Weinreb amide family, is a valuable reagent in organic synthesis due to its ability to form ketones from organometallic reagents without the common problem of over-addition.[1][2][3] This controlled reactivity is attributed to the stable tetrahedral intermediate formed during the reaction.[2][4] However, its trifluoromethyl and benzamide moieties necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols.
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Benzamide Moiety: Benzamides as a class can exhibit biological activity and may be harmful if swallowed or in contact with skin.[5]
-
Trifluoromethyl Group: The trifluoromethyl group is generally considered stable and a common feature in many pharmaceuticals.[6] However, compounds containing this group can be irritating to the skin, eyes, and respiratory system.[7]
-
N-methoxy-N-methylamide (Weinreb Amide): The reactivity of Weinreb amides with strong reducing agents and organometallics is a key aspect of their utility, but also a potential hazard if not properly controlled.[1][4]
Given these considerations, it is prudent to treat this compound as a compound of unknown toxicity and handle it with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects against accidental splashes of the compound or solvents. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Double gloving is recommended for extended procedures. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Not generally required for small-scale use in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if handling large quantities or if there is a risk of aerosolization. | Minimizes the inhalation of any potential vapors or dusts. |
Donning and Doffing PPE Workflow
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.[8]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5][9]
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure all necessary equipment and reagents are within the fume hood. This minimizes the need to move in and out of the containment area.
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolution: Add solvents slowly to the solid to avoid splashing.
-
Reaction: If using organometallic reagents, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to control the reaction rate and prevent side reactions.[4]
-
Post-Reaction: Quench the reaction carefully, following established laboratory procedures for the specific reagents used.
-
Decontamination: After handling, wipe down the work area in the fume hood with an appropriate solvent and decontaminate all equipment.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Emergency and Disposal Plan: Preparing for the Unexpected
A clear and concise plan for emergencies and waste disposal is a non-negotiable component of laboratory safety.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Contain: For small spills within the fume hood, contain the spill using an inert absorbent material like vermiculite or sand.[8]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and wash your hands thoroughly afterward.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including unused product, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste | Collect in a compatible, labeled container for hazardous chemical waste. Do not mix with incompatible waste streams. |
| Contaminated Labware | Rinse with a suitable solvent, and collect the rinsate as hazardous waste. Dispose of the cleaned labware according to your institution's policies. |
All hazardous waste disposal must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[11][12][13] It is the responsibility of the waste generator to ensure proper characterization and labeling of waste.[13][14]
Waste Management Decision Tree
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors. Remember that a strong safety culture is built on a foundation of knowledge, preparation, and mutual responsibility.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. file.leyan.com [file.leyan.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medlabmag.com [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
